Product packaging for Migoprotafib(Cat. No.:CAS No. 2377352-49-1)

Migoprotafib

Cat. No.: B8820630
CAS No.: 2377352-49-1
M. Wt: 454.5 g/mol
InChI Key: RGCGBFIARQENML-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GDC-1971 (also known as RLY-1971 and migoprotafib) is a highly potent, selective, and orally bioavailable small-molecule allosteric inhibitor of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) . SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, which plays a crucial role in regulating the RAS/MAPK signal transduction pathway downstream of various growth factor receptors . By binding to a tunnel-shaped allosteric site formed at the interface of the N-SH2, C-SH2, and PTP domains, GDC-1971 stabilizes SHP2 in a closed, auto-inhibited conformation . This mechanism effectively suppresses tumor cell growth by inhibiting the RAS-driven MAPK signaling cascade . The research value of GDC-1971 is significant in oncology, particularly for investigating RTK/RAS-driven solid tumors . It is designed for use in studies exploring single-agent therapies and is also a key candidate for combination therapy, notably with the KRAS G12C inhibitor divarasib (GDC-6036) . The compound has demonstrated potent inhibitory activity against both wild-type SHP2 and activating mutants like E76K, and has shown antitumor efficacy in preclinical human tumor xenograft models . Chemical Information: • : 2377352-49-1 • Synonyms : RLY-1971, this compound • Molecular Formula : C₂₅H₂₆N₈O • Molecular Weight : 454.54 g/mol • IUPAC Name : (3R)-1'-[3-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2377352-49-1

Molecular Formula

C25H26N8O

Molecular Weight

454.5 g/mol

IUPAC Name

(3R)-1'-[3-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine

InChI

InChI=1S/C25H26N8O/c26-22-16-5-1-2-8-19(16)34-25(22)9-13-32(14-10-25)20-15-28-21-23(29-20)30-31-24(21)33-12-4-6-17-18(33)7-3-11-27-17/h1-3,5,7-8,11,15,22H,4,6,9-10,12-14,26H2,(H,29,30,31)/t22-/m1/s1

InChI Key

RGCGBFIARQENML-JOCHJYFZSA-N

Isomeric SMILES

C1CC2=C(C=CC=N2)N(C1)C3=NNC4=NC(=CN=C43)N5CCC6(CC5)[C@@H](C7=CC=CC=C7O6)N

Canonical SMILES

C1CC2=C(C=CC=N2)N(C1)C3=NNC4=NC(=CN=C43)N5CCC6(CC5)C(C7=CC=CC=C7O6)N

Origin of Product

United States

Foundational & Exploratory

Migoprotafib's Mechanism of Action in the MAPK Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of migoprotafib, a potent and highly selective allosteric inhibitor of Src homology-2 domain–containing phosphatase 2 (SHP2), and its impact on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document details the molecular interactions, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the signaling cascade and experimental workflows.

Core Mechanism of Action

This compound is an orally bioavailable small molecule that targets SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2][3] SHP2 functions as a critical node in the MAPK pathway, which is a central signaling cascade that regulates cell proliferation, differentiation, and survival.

The core mechanism of this compound involves binding to SHP2 and stabilizing it in a closed, auto-inhibited conformation.[1][3] This allosteric inhibition prevents the dephosphorylation of its substrates, thereby disrupting the signal relay from activated RTKs to downstream effectors in the MAPK cascade. Specifically, the inhibition of SHP2 by this compound leads to a reduction in the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream kinase in the pathway.[1][2][3] This dose-dependent inhibition of phosphorylated ERK (pERK) is a key pharmacodynamic marker of this compound's activity.[1][2][3] By suppressing the MAPK pathway, this compound exhibits anti-proliferative effects in cancer cells, particularly those harboring mutations or alterations in the RAS/MAPK signaling pathway.[1]

Migoprotafib_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Recruits SHP2 SHP2 RTK->SHP2 Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SOS SOS Grb2->SOS RAS_GDP RAS-GDP SOS->RAS_GDP Activates SHP2->SOS Dephosphorylates (Positive Regulation) This compound This compound This compound->SHP2 Inhibits RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK pERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Translocates & Activates

Caption: this compound's inhibition of SHP2 in the MAPK pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the potency and pharmacodynamic effects of this compound.

ParameterValueTarget/SystemNotes
Biochemical Potency
IC50 (Wild-Type SHP2)<1 nMRecombinant Human SHP2In vitro biochemical assay.
IC50 (E76K Mutant SHP2)< 250 nMRecombinant Human SHP2In vitro biochemical assay.
Cellular Anti-proliferative Activity
Median IC50 (KRAS G12C/G12A)< 80 nMCancer Cell LinesCellular proliferation assay.
Median IC50 (Other KRAS mutants)> 1 µMCancer Cell LinesCellular proliferation assay.
Clinical Pharmacodynamics
pERK Suppression (20 mg dose)~50%Peripheral Blood MonocytesPhase Ia Clinical Trial (NCT04252339).
pERK Suppression (≥40 mg dose)~72% to 95%Peripheral Blood MonocytesPhase Ia Clinical Trial (NCT04252339).

Experimental Protocols

Pharmacodynamic pERK Flow Cytometry Assay

This protocol outlines the methodology used to quantify the inhibition of ERK phosphorylation in peripheral blood mononuclear cells (PBMCs) from patients treated with this compound, as conducted in clinical trial NCT04252339.

Objective: To measure the level of phosphorylated ERK (pERK) in circulating monocytes as a pharmacodynamic biomarker of this compound activity.

Materials:

  • Whole blood collected in sodium heparin tubes.

  • Granulocyte-macrophage colony-stimulating factor (GM-CSF) (e.g., from R&D Systems).

  • Fixation/Permeabilization Buffer (e.g., BD Phosflow™ Lyse/Fix Buffer).

  • Permeabilization/Wash Buffer (e.g., BD Phosflow™ Perm/Wash Buffer I).

  • Fluorochrome-conjugated antibodies:

    • Anti-pERK1/2 (e.g., Alexa Fluor® 647 mouse anti-ERK1/2 (pT202/pY204)).

    • Anti-Total ERK1/2 (e.g., PE mouse anti-ERK1/2).

    • Monocyte marker (e.g., PerCP-Cy™5.5 mouse anti-CD14).

  • Flow Cytometer (e.g., BD FACSCanto™ II).

Procedure:

  • Blood Collection: Collect whole blood from patients at specified time points (e.g., pre-dose and post-dose).

  • Ex Vivo Stimulation:

    • Aliquot 100 µL of whole blood into flow cytometry tubes.

    • For stimulated samples, add GM-CSF to a final concentration of 10 ng/mL. For unstimulated (basal) controls, add an equivalent volume of vehicle.

    • Incubate the tubes for 15 minutes at 37°C in a water bath.

  • Fixation and Lysis:

    • Immediately after stimulation, add 2 mL of pre-warmed (37°C) 1X Lyse/Fix Buffer to each tube.

    • Vortex gently and incubate for 10-15 minutes at 37°C. This step fixes the cells, preserving the phosphorylation state of ERK, and lyses the red blood cells.

  • Permeabilization:

    • Centrifuge the tubes at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of Perm/Wash Buffer I and incubate for 10 minutes at room temperature.

  • Staining:

    • Centrifuge the tubes at 300 x g for 5 minutes and discard the supernatant.

    • Add the pre-titrated optimal concentrations of anti-pERK, anti-total ERK, and anti-CD14 antibodies to the cell pellet.

    • Vortex gently and incubate for 30-60 minutes at room temperature in the dark.

  • Wash:

    • Add 2 mL of Perm/Wash Buffer I to each tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of a suitable sheath fluid (e.g., PBS with 1% FBS).

    • Acquire the samples on a calibrated flow cytometer. Collect a sufficient number of events (e.g., at least 10,000 monocyte events).

  • Data Analysis:

    • Gate on the monocyte population based on forward and side scatter characteristics and positive staining for the monocyte marker (e.g., CD14).

    • Within the monocyte gate, quantify the percentage of pERK positive cells or the median fluorescence intensity (MFI) of the pERK signal.

    • The percent pERK inhibition is calculated by comparing the pERK levels in post-dose samples to the pre-dose baseline, after subtracting the signal from the unstimulated control.

pERK_Assay_Workflow cluster_sample_prep Sample Preparation cluster_stimulation Ex Vivo Stimulation cluster_processing Cell Processing cluster_staining Staining cluster_analysis Analysis BloodCollection 1. Collect Whole Blood (Sodium Heparin) Aliquoting 2. Aliquot into Tubes BloodCollection->Aliquoting Stimulation 3. Add GM-CSF (10 ng/mL) or Vehicle Control Aliquoting->Stimulation Incubation1 4. Incubate 15 min at 37°C Stimulation->Incubation1 FixLysis 5. Fixation & RBC Lysis (Lyse/Fix Buffer) Incubation1->FixLysis Permeabilization 6. Permeabilization (Perm/Wash Buffer) FixLysis->Permeabilization AntibodyStaining 7. Stain with Anti-pERK, Anti-Total ERK, & Anti-CD14 Permeabilization->AntibodyStaining Incubation2 8. Incubate 30-60 min at RT AntibodyStaining->Incubation2 Wash 9. Wash Incubation2->Wash Acquisition 10. Acquire on Flow Cytometer Wash->Acquisition DataAnalysis 11. Gate on Monocytes & Quantify pERK Inhibition Acquisition->DataAnalysis

Caption: Workflow for the pERK pharmacodynamic flow cytometry assay.

References

Allosteric Inhibition of SHP2 by Migoprotafib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of the allosteric inhibition of Src homology-2 domain-containing phosphatase 2 (SHP2) by Migoprotafib (also known as GDC-1971 and RLY-1971). This compound is a potent, selective, and orally bioavailable small molecule that has demonstrated significant anti-proliferative and anti-tumor activity in preclinical and clinical settings.[1][2] This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways involved in the therapeutic action of this compound.

Core Mechanism of Action

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[3] In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the active site of the protein tyrosine phosphatase (PTP) domain, leading to auto-inhibition.[4] this compound is an allosteric inhibitor that stabilizes this closed, auto-inhibited conformation of SHP2.[1][2] By binding to a previously undisclosed allosteric pocket at the interface of the N-SH2, C-SH2, and PTP domains, this compound locks the enzyme in its inactive state, thereby preventing its catalytic activity.[3][5][6] This mode of action effectively shuts down the SHP2-mediated signaling cascade that is hyperactivated in various cancers.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the inhibitory activity of this compound against SHP2.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeMetricValueCell Line/Conditions
Biochemical AssayIC5094 nMFluorescence-based phosphatase assay with bicyclo[4.1.0]heptane analogue.[7]
Cellular AssayIC50Not explicitly quantified in the provided search results.KYSE520 cells (inhibition of pERK signaling).[7]

Table 2: In Vivo Antitumor Efficacy of this compound

Xenograft ModelDosageEffect
RIT1 Xenograft Mouse Model60 mg/kg, p.o. for 28 daysInhibition of tumor growth.[8]
KRAS G12C-mutant NSCLCDose-dependentAntitumor efficacy.[1]
ALK fusion-positive NSCLCDose-dependentAntitumor efficacy.[1]
EGFR-amplified esophageal squamous cell carcinomaDose-dependentAntitumor efficacy.[1]

Signaling Pathway and Inhibition Mechanism

The diagram below illustrates the role of SHP2 in the RAS/MAPK signaling pathway and the mechanism of allosteric inhibition by this compound.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits & activates SOS SOS GRB2->SOS recruits RAS_GDP RAS-GDP SOS->RAS_GDP activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational change RAS_GTP RAS-GTP SHP2_active->RAS_GTP promotes exchange RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription This compound This compound This compound->SHP2_inactive binds & stabilizes inactive state Biochemical_Assay_Workflow A Prepare Assay Buffer: 50 mM Bis-Tris (pH 6.0) 50 mM NaCl 5 mM DTT 0.01% Tween-20 B Prepare SHP2 enzyme solution (e.g., 0.625 nM) A->B C Pre-incubate SHP2 with phosphorylated IRS-1 peptide (to activate wild-type SHP2) B->C D Dispense SHP2 solution into 384-well plate C->D E Add this compound at varying concentrations D->E F Initiate reaction by adding DiFMUP substrate E->F G Incubate at room temperature F->G H Measure fluorescence (Ex: 360 nm, Em: 460 nm) G->H I Calculate IC50 values H->I pERK_Assay_Workflow A Seed cells (e.g., KYSE520) in 96-well plates and culture B Starve cells to reduce basal p-ERK levels A->B C Pre-treat cells with This compound at various concentrations B->C D Stimulate cells with a growth factor (e.g., EGF) to activate the MAPK pathway C->D E Lyse cells to extract proteins D->E F Measure p-ERK and total ERK levels using an immunoassay (e.g., ELISA, Western Blot) E->F G Normalize p-ERK to total ERK F->G H Calculate percent inhibition and determine IC50 G->H SPR_Workflow A Immobilize purified SHP2 protein on a sensor chip B Inject a series of this compound concentrations over the chip surface A->B C Monitor the change in refractive index (Response Units) in real-time B->C D Measure association phase (analyte binding) C->D E Measure dissociation phase (buffer flow, analyte unbinding) D->E F Regenerate the sensor surface (if necessary) E->F G Fit the sensorgram data to a kinetic model F->G H Determine Kon, Koff, and Kd G->H

References

Migoprotafib Target Validation in KRAS Mutant Cancers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the targeting of SHP2 with Migoprotafib (also known as GDC-1971 or RLY-1971) in KRAS mutant cancers. This compound is a potent and selective allosteric inhibitor of Src homology-2 domain-containing phosphatase 2 (SHP2), a critical node in the RAS/MAPK signaling pathway.[1][2][3]

Executive Summary

KRAS mutations are among the most common oncogenic drivers, yet have historically been challenging to target directly. This compound, by inhibiting SHP2, offers a promising therapeutic strategy for these malignancies. SHP2 is a non-receptor protein tyrosine phosphatase that is essential for the full activation of the RAS-MAPK pathway downstream of receptor tyrosine kinase (RTK) signaling.[2][4] In KRAS mutant cancers, SHP2 activity is implicated in sustaining oncogenic signaling. Preclinical data robustly demonstrate that this compound can inhibit the proliferation of KRAS mutant cancer cells, particularly those with KRAS G12C mutations, and exhibits anti-tumor activity in in vivo models.[1][2] This guide will delve into the quantitative preclinical data, detail the experimental methodologies employed, and visualize the underlying biological pathways and experimental workflows.

Mechanism of Action and Therapeutic Rationale

This compound is an orally bioavailable small molecule that stabilizes SHP2 in its closed, inactive conformation.[2] This allosteric inhibition prevents SHP2 from dephosphorylating its substrates, thereby attenuating downstream RAS-MAPK signaling.[4] In the context of KRAS mutant cancers, while the KRAS protein itself is constitutively active, the signaling pathway remains dependent on upstream inputs for maximal and sustained activity. SHP2 is a key component of this upstream signaling. By inhibiting SHP2, this compound can dampen the oncogenic output of mutant KRAS, leading to reduced cancer cell proliferation and survival.[5]

The logical relationship for this compound's action in KRAS mutant cancers is as follows:

RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activates RAS_GTP Mutant KRAS (GTP-bound) SHP2->RAS_GTP Promotes GTP loading This compound This compound This compound->SHP2 Inhibits RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation

Figure 1: Therapeutic Rationale of this compound in KRAS Mutant Cancers.

Preclinical Efficacy Data

The anti-tumor activity of this compound has been evaluated in a range of preclinical models, including cancer cell lines and patient-derived xenografts.

In Vitro Cellular Proliferation

This compound has demonstrated potent inhibition of proliferation in cancer cell lines harboring specific KRAS mutations.

Cell LineCancer TypeKRAS MutationIC50 (nM)Reference
VariousNot SpecifiedG12C, G12A< 80 (median)Relay Therapeutics Conference Abstract
VariousNot SpecifiedG12 (other), G13, Q61> 1000 (median)Relay Therapeutics Conference Abstract
In Vivo Tumor Growth Inhibition

Studies in xenograft models have shown that this compound can inhibit tumor growth as a single agent and in combination with other targeted therapies.

ModelCancer TypeKRAS MutationTreatmentTumor Growth InhibitionReference
NCI-H2122 XenograftNon-Small Cell Lung CancerG12CThis compound (60 mg/kg, BID)Modest reductionTheraIndx Lifesciences
NCI-H2122 XenograftNon-Small Cell Lung CancerG12CThis compound + DivarasibSignificant reductionTheraIndx Lifesciences
Human Tumor XenograftsNon-Small Cell Lung CancerG12CThis compound (dose-dependent)Dose-dependent antitumor activityMolecular Cancer Therapeutics

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Protocol:

  • Cell Culture: Cancer cell lines with defined KRAS mutations are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence readings are normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.

start Start culture Culture KRAS Mutant Cell Lines start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with this compound (Serial Dilution) seed->treat incubate Incubate for 72 hours treat->incubate viability Measure Viability (e.g., CellTiter-Glo) incubate->viability analyze Calculate IC50 Values viability->analyze end End analyze->end

Figure 2: Workflow for In Vitro Cell Viability Assay.
In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of KRAS mutant cancer.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: Human cancer cells with a specific KRAS mutation (e.g., NCI-H2122) are subcutaneously injected into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Mice are randomized into treatment and control groups.

  • Treatment Administration: this compound is administered orally at specified doses and schedules (e.g., 60 mg/kg, twice daily). The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: Tumor growth curves are plotted, and metrics such as tumor growth inhibition (TGI) are calculated.

Signaling Pathway Analysis

The primary mechanism of action of this compound is the inhibition of the RAS/MAPK signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK SHP2 SHP2 RTK->SHP2 Activates RAS_GDP KRAS-GDP RAS_GTP KRAS-GTP RAF RAF RAS_GTP->RAF SOS1 SOS1 SHP2->SOS1 Activates This compound This compound This compound->SHP2 Inhibits SOS1->RAS_GDP Promotes GDP-GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription (Proliferation, Survival) ERK->Transcription

Figure 3: SHP2-Mediated RAS/MAPK Signaling Pathway and Point of Inhibition by this compound.

Conclusion and Future Directions

The preclinical data strongly support the target validation of SHP2 inhibition by this compound in KRAS mutant cancers. The potent and selective in vitro activity against KRAS G12C mutant cell lines, coupled with in vivo anti-tumor efficacy, provides a solid foundation for its clinical development.[1][2] Further research should focus on identifying biomarkers of response and resistance to this compound, exploring rational combination strategies with other targeted agents and immunotherapies, and expanding the investigation to other KRAS mutant subtypes. Clinical trials are ongoing to evaluate the safety and efficacy of this compound in patients with advanced solid tumors, including those with KRAS mutations.[3]

References

In Vitro Potency and Selectivity of Migoprotafib: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Migoprotafib (also known as GDC-1971 and RLY-1971) is a potent, selective, and orally bioavailable allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the RAS-mitogen-activated protein kinase (MAPK) signaling pathway. By stabilizing SHP2 in its closed, inactive conformation, this compound effectively blocks downstream signaling and exhibits anti-tumor activity. This technical guide provides a comprehensive overview of the in vitro potency and selectivity of this compound, along with detailed experimental protocols for key assays.

Data Presentation

Biochemical Potency

This compound demonstrates potent inhibition of both wild-type and mutant forms of the SHP2 enzyme in biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

TargetIC50 (µM)Reference
Wild-Type SHP2<0.001[1]
SHP2 (E76K mutant)0.17[1]
Cellular Activity

In cell-based assays, this compound effectively inhibits downstream signaling and cellular proliferation in cancer cell lines with dysregulated RAS/MAPK pathways.

AssayCell LineIC50 / IC90 (µM)Reference
pERK Inhibition (IC90)KYSE-5200.012
Cell Proliferation (IC50)KYSE-5200.32

Selectivity Profile

This compound is described as a highly selective inhibitor of SHP2. However, detailed quantitative data from broad panel screening against other phosphatases is not extensively available in the public domain. The primary mechanism of allosteric inhibition, targeting a site distinct from the highly conserved active site of phosphatases, is believed to contribute to its selectivity. Further studies are needed to fully characterize the selectivity profile of this compound against a comprehensive panel of protein tyrosine phosphatases (PTPs) and other related enzymes.

Experimental Protocols

Biochemical Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for determining the biochemical potency of SHP2 inhibitors using a fluorogenic substrate.

Objective: To determine the IC50 value of this compound against recombinant SHP2 enzyme.

Materials:

  • Recombinant full-length human SHP2 protein (wild-type and/or mutants)

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 5 mM DTT, 0.05% BSA

  • This compound (or other test compounds) serially diluted in DMSO

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

  • Add a defined amount of recombinant SHP2 enzyme to each well of the 384-well plate containing the diluted compounds.

  • Incubate the enzyme and compound mixture at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a solution of DiFMUP substrate to each well.

  • Immediately begin kinetic reading of the fluorescence intensity at 355 nm excitation and 460 nm emission wavelengths over a set time course (e.g., 30-60 minutes) at a constant temperature (e.g., 30°C).

  • The rate of reaction is determined from the linear phase of the fluorescence increase over time.

  • Calculate the percent inhibition for each this compound concentration relative to a DMSO vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Cellular Phospho-ERK (pERK) Inhibition Assay

This protocol outlines a method to assess the ability of this compound to inhibit the phosphorylation of ERK, a key downstream effector in the MAPK pathway, in a cellular context.

Objective: To measure the IC50 value of this compound for the inhibition of ERK phosphorylation in a cancer cell line.

Materials:

  • Cancer cell line known to have an activated MAPK pathway (e.g., KYSE-520)

  • Cell culture medium and supplements

  • This compound (or other test compounds)

  • Growth factor (e.g., EGF or FGF) to stimulate the pathway, if necessary for the chosen cell line

  • Lysis buffer containing phosphatase and protease inhibitors

  • Antibodies: primary antibodies against phosphorylated ERK (pERK1/2) and total ERK1/2, and appropriate secondary antibodies

  • Detection system (e.g., Western blot, ELISA, or bead-based immunoassay)

Procedure:

  • Seed cells in multi-well plates and allow them to adhere and grow overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 2-4 hours).

  • If required, stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes) to induce robust ERK phosphorylation.

  • Wash the cells with cold PBS and then lyse them using a suitable lysis buffer.

  • Determine the protein concentration of each cell lysate.

  • Analyze the levels of pERK and total ERK in the lysates using the chosen detection method (e.g., Western blotting).

  • Quantify the band intensities (for Western blotting) or the signal from the immunoassay.

  • Normalize the pERK signal to the total ERK signal for each treatment condition.

  • Calculate the percent inhibition of pERK for each this compound concentration relative to the vehicle-treated control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value through non-linear regression analysis.

Cell Proliferation Assay

This protocol describes a standard method to evaluate the effect of this compound on the proliferation of cancer cells.

Objective: To determine the IC50 value of this compound for the inhibition of cancer cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., KYSE-520)

  • Complete cell culture medium

  • This compound (or other test compounds)

  • Reagent for measuring cell viability (e.g., CellTiter-Glo®, MTS, or crystal violet)

  • Multi-well cell culture plates (e.g., 96-well)

  • Plate reader capable of measuring luminescence, absorbance, or fluorescence, depending on the chosen viability reagent.

Procedure:

  • Seed cells at a low density in 96-well plates and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-96 hours).

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.

  • Measure the signal on a plate reader.

  • Calculate the percentage of cell proliferation for each concentration of this compound relative to the vehicle-treated control.

  • Plot the percentage of proliferation against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 P SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive SOS1 SOS1 Grb2->SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription_Factors Transcription Factors ERK->Transcription_Factors P Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change SHP2_active->SOS1 This compound This compound This compound->SHP2_inactive Stabilizes Inactive State Biochemical_Assay_Workflow start Start prep_reagents Prepare Reagents: - SHP2 Enzyme - this compound Dilutions - DiFMUP Substrate start->prep_reagents plate_setup Dispense this compound and SHP2 Enzyme into 384-well plate prep_reagents->plate_setup incubation Incubate at Room Temperature plate_setup->incubation add_substrate Add DiFMUP Substrate to initiate reaction incubation->add_substrate read_fluorescence Kinetic Reading of Fluorescence (Ex:355/Em:460) add_substrate->read_fluorescence data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition read_fluorescence->data_analysis ic50_calc IC50 Determination (Non-linear Regression) data_analysis->ic50_calc end End ic50_calc->end Cellular_Assay_Workflow cluster_assays Assay-Specific Steps start Start seed_cells Seed Cancer Cells in Multi-well Plates start->seed_cells treat_cells Treat with Serial Dilutions of this compound seed_cells->treat_cells incubate_cells Incubate for a Defined Period treat_cells->incubate_cells sub_block incubate_cells->sub_block pERK_assay pERK Assay: - Stimulate with Growth Factor (optional) - Lyse Cells - Detect pERK/Total ERK sub_block->pERK_assay prolif_assay Proliferation Assay: - Add Viability Reagent - Measure Signal sub_block->prolif_assay data_analysis Data Analysis and IC50 Calculation pERK_assay->data_analysis prolif_assay->data_analysis end End data_analysis->end

References

The Pivotal Role of SHP2 in RAS-Driven Tumorigenesis: A Technical Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of SHP2's Mechanism, Therapeutic Targeting, and Experimental Analysis in the Context of RAS-Mutant Cancers.

Introduction

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] While historically considered an "undruggable" target, recent advancements in the development of allosteric inhibitors have brought SHP2 to the forefront of oncology research, particularly for tumors driven by mutations in the RAS family of oncogenes (KRAS, NRAS, HRAS).[1][3] These mutations are among the most common drivers of human cancers, including pancreatic, colorectal, and non-small cell lung cancer, and have been notoriously difficult to target directly.[4] This technical guide provides a comprehensive overview of the role of SHP2 in RAS-driven tumorigenesis, detailing its mechanism of action, the preclinical and clinical evidence for its therapeutic inhibition, and key experimental protocols for its study.

SHP2 functions as a crucial downstream effector of receptor tyrosine kinase (RTK) signaling. Upon RTK activation, SHP2 is recruited to phosphorylated tyrosine residues on the receptor or associated docking proteins, leading to its own activation.[5] Activated SHP2 then promotes the exchange of GDP for GTP on RAS, leading to the activation of the downstream RAF-MEK-ERK cascade, which is a key driver of cell proliferation, survival, and differentiation.[6][7] In RAS-driven cancers, SHP2 activity is often essential for maintaining the high levels of RAS-GTP required for tumor growth and survival.[8]

The development of potent and selective allosteric SHP2 inhibitors has provided a novel therapeutic strategy to indirectly target RAS-driven cancers.[1][3] These inhibitors bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in its inactive conformation.[9] This prevents its engagement with upstream activators and subsequent promotion of RAS signaling.[1][9] Preclinical studies have demonstrated that SHP2 inhibitors can suppress the growth of a wide range of RAS-mutant cancer models, both as monotherapy and in combination with other targeted agents.[10][11] Several SHP2 inhibitors have now entered clinical trials, showing promising early signs of activity in patients with RAS-driven solid tumors.[12][13]

This guide will delve into the quantitative data supporting the therapeutic potential of SHP2 inhibition, provide detailed methodologies for key experimental assays, and visualize the complex signaling pathways and experimental workflows involved.

Data Presentation: Efficacy of SHP2 Inhibitors in RAS-Driven Cancers

The following tables summarize the quantitative data from preclinical and clinical studies of SHP2 inhibitors in various RAS-driven cancer models.

Table 1: Preclinical In Vitro Efficacy of SHP2 Inhibitors in RAS-Mutant Cancer Cell Lines

InhibitorCell LineCancer TypeRAS MutationIC50 / GI50Reference
RMC-4550NCI-H1666Lung AdenocarcinomaBRAF G466V304 nM (GI50)[14]
RMC-4550NCI-H508Colorectal CarcinomaBRAF G596R19 nM (GI50)[14]
RMC-4550Multiple G12C linesVariousKRAS G12CSensitive (< 2 µM GI50)[14][15]
JAB-3312Multiple linesVariousVarious0.68 to 4.84 nM (pERK IC50)[16]
NSC 13030MCF-7Breast CancerNot Specified3.2 µM (IC50)[17]
NSC 24198MCF-7Breast CancerNot Specified1.9 µM (IC50)[17]
NSC 57774MCF-7Breast CancerNot Specified0.8 µM (IC50)[17]

Table 2: Preclinical In Vivo Efficacy of SHP2 Inhibitors in RAS-Mutant Xenograft Models

InhibitorXenograft ModelCancer TypeRAS MutationTreatment RegimenTumor Growth Inhibition (TGI)Reference
SHP099MIAPaCa-2Pancreatic CancerKRAS G12CNot SpecifiedSignificant TGI[10]
SHP099Patient-derived xenograftsVariousKRAS-mutantNot SpecifiedSignificant TGI[10]
RMC-4550CDX and PDX modelsVariousKRAS-mutantNot SpecifiedTumor growth suppression[18]
SHP2 DegradersNCI-H358NSCLCKRAS G12COnce-weekly IVStrong TGI[19]

Table 3: Clinical Efficacy of SHP2 Inhibitors in Patients with RAS-Driven Solid Tumors

InhibitorClinical TrialCancer Type(s)RAS Mutation StatusKey Efficacy ResultsReference
RMC-4630Phase 1 (NCT03634982)NSCLCKRAS-mutantDCR: 61% (all KRAS), 80% (KRAS G12C)[6][12]
RMC-4630Phase 1 (NCT03634982)Various Solid TumorsKRAS G12C, G12D, NF1 LOF, BRAF Class 31 CR, 1 PR, 1 unconfirmed PR[12]
TNO155Phase 1b (NCT04000529)Solid TumorsNot specifiedDCR with spartalizumab: 26.3%[13]
TNO155Phase 1b (NCT04000529)Solid TumorsNot specifiedDCR with ribociclib: 13.0%[13]
JAB-3068Phase 1 (China)Advanced Solid TumorsNot specifiedMonotherapy MTD and RP2D identified
JAB-3312Phase 1 (Global)NSCLCKRAS G12CPR observed in first patient at first dose level (in combo)

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of SHP2 in RAS-driven tumorigenesis.

SHP2 Phosphatase Activity Assay

This assay measures the enzymatic activity of SHP2 and the inhibitory potential of test compounds. A common method utilizes the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

Materials:

  • Recombinant full-length SHP2 protein

  • DiFMUP substrate (e.g., from Invitrogen)

  • Assay buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20

  • Dually phosphorylated IRS-1 peptide (for SHP2 activation)

  • 384-well black plates

  • Fluorescence plate reader (Excitation: ~350 nm, Emission: ~450 nm)

Procedure:

  • Prepare SHP2 working solutions at a final concentration of 0.5 nM in the assay buffer.

  • For full-length SHP2, pre-incubate with a dually phosphorylated IRS-1 peptide (e.g., at a 1000-fold molar excess) for 20 minutes at room temperature to activate the enzyme.

  • Prepare serial dilutions of the test compound in DMSO and then dilute further in the assay buffer.

  • Add the diluted test compound or vehicle (DMSO) to the wells of the 384-well plate.

  • Add the pre-activated SHP2 enzyme solution to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the reaction by adding DiFMUP to a final concentration corresponding to its Km value for SHP2.

  • Measure the fluorescence intensity kinetically over time or as an endpoint reading after a specific incubation period (e.g., 30 minutes) at room temperature.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[12]

Co-Immunoprecipitation (Co-IP) for SHP2 Interaction Analysis

Co-IP is used to identify proteins that interact with SHP2 within a cellular context.

Materials:

  • Cell lines expressing the proteins of interest

  • IP Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, supplemented with protease and phosphatase inhibitors.

  • Primary antibody specific to the "bait" protein (e.g., anti-SHP2)

  • Control IgG antibody (from the same species as the primary antibody)

  • Protein A/G agarose or magnetic beads

  • Wash buffer (e.g., IP Lysis Buffer or PBS)

  • SDS-PAGE sample buffer

  • Western blot reagents

Procedure:

  • Culture and treat cells as required for the experiment.

  • Lyse the cells in cold IP Lysis Buffer on ice for 15-30 minutes.

  • Clarify the cell lysates by centrifugation at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Determine the protein concentration of the supernatant.

  • Pre-clear the lysate by incubating with control IgG and protein A/G beads for 1 hour at 4°C with gentle rotation.

  • Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.

  • Add the primary antibody against the bait protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with cold wash buffer.

  • After the final wash, aspirate the supernatant completely.

  • Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analyze the eluted proteins by Western blotting using antibodies against the bait protein and the suspected interacting "prey" protein.[19]

Cell Viability Assay (CCK-8/MTT)

These colorimetric assays are used to assess the effect of SHP2 inhibitors on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • SHP2 inhibitor stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure (CCK-8):

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of the SHP2 inhibitor in culture medium.

  • Remove the old medium and add 100 µL of the medium containing the SHP2 inhibitor at various concentrations to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.[18]

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of SHP2 inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • RAS-mutant cancer cell line

  • Matrigel (optional, for enhancing tumor take rate)

  • SHP2 inhibitor formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in sterile PBS or medium, with or without Matrigel, into the flank of the mice.

  • Monitor the mice for tumor formation.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the SHP2 inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.[20]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.

SHP2_RAS_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binding & Dimerization RTK->RTK SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Recruitment & Activation SHP2_active SHP2 (active) SHP2_inactive->SHP2_active Grb2_Sos1 Grb2-SOS1 Complex SHP2_active->Grb2_Sos1 Dephosphorylates inhibitory sites RAS_GDP RAS-GDP (inactive) Grb2_Sos1->RAS_GDP Promotes GDP-GTP exchange RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: SHP2 in the RAS-MAPK signaling pathway.

SHP2_Inhibition cluster_inhibition Effect of SHP2 Inhibition RTK_active Activated RTK SHP2 SHP2 RTK_active->SHP2 Activation RAS_GDP RAS-GDP SHP2->RAS_GDP Activation of RAS SHP2_inhibited SHP2 (inactive) RAS Activation Blocked RAS Activation Blocked Allosteric_Inhibitor Allosteric SHP2 Inhibitor Allosteric_Inhibitor->SHP2 Binding & Stabilization of inactive state RAS_GTP RAS-GTP RAS_GDP->RAS_GTP MAPK_Pathway MAPK Pathway (RAF-MEK-ERK) RAS_GTP->MAPK_Pathway Tumor_Growth Tumor Growth MAPK_Pathway->Tumor_Growth MAPK Pathway Blocked MAPK Pathway Blocked Tumor Growth Inhibited Tumor Growth Inhibited

Caption: Mechanism of allosteric SHP2 inhibition.

CoIP_Workflow start Start: Cell Lysate (containing SHP2 and interacting proteins) incubation Incubate with anti-SHP2 antibody start->incubation beads Add Protein A/G beads incubation->beads immunoprecipitation Immunoprecipitation: Capture of SHP2-antibody-bead complex beads->immunoprecipitation wash Wash to remove non-specific binders immunoprecipitation->wash elution Elute bound proteins wash->elution analysis Analysis by Western Blot (detect SHP2 and interacting proteins) elution->analysis end End: Identification of SHP2 interacting proteins analysis->end

Caption: Experimental workflow for Co-Immunoprecipitation.

Conclusion

SHP2 has unequivocally established itself as a high-value target in the landscape of RAS-driven cancers. Its central role in mediating RTK-driven RAS activation provides a compelling rationale for therapeutic intervention. The development of allosteric SHP2 inhibitors represents a significant breakthrough, offering a tangible strategy to combat these notoriously difficult-to-treat malignancies. The preclinical and emerging clinical data are encouraging, demonstrating the potential of SHP2 inhibitors to induce tumor stasis and, in some cases, regression.

Furthermore, the exploration of SHP2 inhibitors in combination with other targeted therapies, such as MEK inhibitors or direct KRAS G12C inhibitors, holds immense promise for overcoming adaptive resistance and achieving more durable clinical responses.[4][11] The role of SHP2 in regulating the tumor microenvironment and anti-tumor immunity is another exciting frontier of research that may unlock novel therapeutic combinations.[3][21]

This technical guide has provided a comprehensive overview of the current understanding of SHP2 in RAS-driven tumorigenesis, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals as they continue to unravel the complexities of SHP2 signaling and translate these discoveries into effective cancer therapies. The continued investigation into the multifaceted roles of SHP2 will undoubtedly pave the way for innovative treatment paradigms for patients with RAS-driven cancers.

References

Methodological & Application

Application Notes and Protocols for Migoprotafib in In Vitro Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Migoprotafib (also known as GDC-1971 and RLY-1971) is a potent and highly selective allosteric inhibitor of Src homology-2 domain–containing phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS/MAPK signaling pathway, which is a key regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of the RAS/MAPK pathway is a common driver of tumorigenesis, making SHP2 an attractive therapeutic target in oncology.[1][2] this compound stabilizes SHP2 in an auto-inhibited conformation, thereby blocking downstream signal transduction and inhibiting the proliferation of cancer cells, particularly those with aberrations in the RAS/MAPK pathway.[1][3][4]

These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound in an in vitro cell culture setting using a colorimetric MTT assay.

Mechanism of Action: Targeting the RAS/MAPK Pathway

This compound exerts its anti-proliferative effects by inhibiting SHP2, a key signaling node downstream of receptor tyrosine kinases (RTKs). Upon activation by growth factors, RTKs recruit SHP2, which in turn activates the RAS-RAF-MEK-ERK cascade, ultimately leading to the transcription of genes involved in cell cycle progression and proliferation. By locking SHP2 in an inactive state, this compound effectively abrogates this signaling cascade, leading to a dose-dependent inhibition of cell growth in cancer cell lines harboring mutations in RTKs or components of the RAS pathway.[3][4]

RAS_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS SHP2 SHP2 RTK->SHP2 RAS_GDP RAS-GDP (Inactive) Grb2_SOS->RAS_GDP RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., Myc, Fos, Jun) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation SHP2->RAS_GDP Promotes GDP-GTP exchange This compound This compound This compound->SHP2 Inhibits

Caption: this compound inhibits SHP2, blocking the RAS/MAPK signaling pathway.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineCancer TypeRelevant Mutation(s)Assay TypeIC50 (nM)Reference
KYSE520Esophageal Squamous Cell CarcinomaEGFR Amplification2D Growth Assay (CellTiter-Glo)70[3]
VariousNot SpecifiedKRAS G12C or G12ANot Specified<80 (median)[3][4]
VariousNot SpecifiedOther KRAS G12, G13, or Q61Not Specified>1000 (median)[3][4]

Experimental Protocol: In Vitro Cell Proliferation Assay (MTT)

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the dose-dependent effect of this compound on the proliferation of adherent cancer cell lines.

Materials
  • Cancer cell line of interest (e.g., KYSE520, or a cell line with a known RAS/MAPK pathway mutation)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT reagent (5 mg/mL in sterile PBS), filtered and stored at -20°C in the dark

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Methods
  • Cell Seeding:

    • Culture cells to ~80% confluency in a T-75 flask.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension in complete culture medium to a final concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for 72 hours (or a desired time course) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism).

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate (5,000 cells/well) Start->Seed_Cells Incubate_24h_1 Incubate for 24h (Cell Attachment) Seed_Cells->Incubate_24h_1 Treat_Cells Treat Cells with this compound and Vehicle Control Incubate_24h_1->Treat_Cells Prepare_this compound Prepare this compound Dilutions (e.g., 1 nM - 10 µM) Prepare_this compound->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 3-4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals (e.g., with DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Data Analysis: - Calculate % Viability - Plot Dose-Response Curve - Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro cell proliferation assay using this compound.

References

Application Notes and Protocol: Preparation of Migoprotafib Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Migoprotafib, also known as GDC-1971 or RLY-1971, is a potent and selective, orally bioavailable allosteric inhibitor of Src homology-2 domain-containing phosphatase 2 (SHP2).[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by positively regulating the Ras-MAPK (mitogen-activated protein kinase) signaling pathway.[2][4] In various cancers, this pathway is often hyperactivated due to mutations in receptor tyrosine kinases (RTKs) or downstream components like RAS.[2][4] this compound stabilizes SHP2 in its closed, auto-inhibited conformation, thereby blocking downstream signaling and exhibiting antitumor activity.[2][3] These application notes provide a detailed protocol for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO) for use in research settings.

This compound Properties and Storage Recommendations

Proper preparation and storage of this compound stock solutions are critical for maintaining its stability and ensuring experimental reproducibility. The following table summarizes key quantitative data.

ParameterValueReference
Synonyms GDC-1971, RLY-1971[2][5]
CAS Number 2377352-49-1[5]
Molecular Weight 454.5 g/mol [4]
Solubility in DMSO 100 mg/mL (220.01 mM)[5]
Recommended Stock Conc. 1 mM - 10 mM in DMSO[5]
Powder Storage -20°C for 3 years, 4°C for 2 years[6]
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months[5][6]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common concentration for laboratory use. Adjust calculations accordingly for different desired concentrations.

Materials:

  • This compound powder (CAS: 2377352-49-1)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, or foil-wrapped microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-dissolution Steps:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Use newly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can impact solubility.[5][7]

  • Weighing the Compound:

    • Tare the analytical balance with a sterile microcentrifuge tube.

    • Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.545 mg of this compound.

      • Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

      • 0.001 L x 0.010 mol/L x 454.5 g/mol = 0.004545 g = 4.545 mg

  • Dissolution:

    • Add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

    • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[5] Visually inspect for any remaining particulate matter.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This prevents contamination and degradation from repeated freeze-thaw cycles.[6][8]

    • For short-term storage (up to 1 month), store aliquots at -20°C.[5]

    • For long-term storage (up to 6 months), store aliquots at -80°C.[5]

Protocol for Preparing Working Solutions for In Vitro Assays

Procedure:

  • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution into the cell culture medium to achieve the desired final concentrations (e.g., 0-10 μM).[5]

  • It is crucial to maintain the final DMSO concentration in the culture medium at a low, non-toxic level, typically below 0.5%, to avoid solvent-induced cellular stress.[6]

  • Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used.[9]

Visualizations

This compound Mechanism of Action

The diagram below illustrates how this compound inhibits the SHP2-mediated RAS/MAPK signaling pathway. Upon growth factor binding to a Receptor Tyrosine Kinase (RTK), SHP2 is recruited and activated, leading to the activation of RAS and the downstream phosphorylation cascade of RAF, MEK, and ERK, which promotes cell proliferation and survival. This compound allosterically inhibits SHP2, blocking this entire cascade.

Migoprotafib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) SHP2 SHP2 RTK->SHP2 Activates GF Growth Factor GF->RTK Binds RAS RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes This compound This compound This compound->SHP2 Inhibits

Caption: this compound inhibits the SHP2-mediated RAS/MAPK signaling pathway.

Experimental Workflow: Stock Solution Preparation

This workflow diagram outlines the key steps from handling the solid compound to preparing a final working solution for an in vitro experiment.

Stock_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_assay Assay Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot storage_node Store at -80°C (Long-term) or -20°C (Short-term) aliquot->storage_node thaw 5. Thaw Aliquot storage_node->thaw dilute 6. Dilute in Culture Medium thaw->dilute final Final Working Solution (<0.5% DMSO) dilute->final

Caption: Workflow for preparing this compound stock and working solutions.

References

Application Notes and Protocols for Migoprotafib (GDC-1971/RLY-1971) in In Vivo Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Migoprotafib, a potent and selective SHP2 inhibitor, in preclinical in vivo xenograft mouse models.

Introduction

This compound (also known as GDC-1971 and RLY-1971) is an orally bioavailable small molecule inhibitor of Src homology-2 domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS/MAPK signaling pathway, which is frequently dysregulated in various human cancers.[1][2] By allosterically inhibiting SHP2, this compound blocks downstream signaling, leading to reduced cancer cell proliferation and tumor growth.[1] Preclinical studies have demonstrated its anti-tumor efficacy in various xenograft models, particularly those with activating mutations in the RAS/MAPK pathway.[1][3][4][5]

Quantitative Data Summary

The following table summarizes the reported dosages and corresponding xenograft models for this compound from preclinical studies.

Cancer Cell LineXenograft ModelDoseAdministration RouteScheduleDurationReference
NCI-H2122 (NSCLC, KRAS G12C)Nude Mice60 mg/kgOral (gavage)Twice Daily (BID)21 days
KYSE-520 (Esophageal Cancer)Mouse Xenograft30 or 100 mg/kgOralTwice Daily (BID)Not Specified[5]
NCI-H358 (NSCLC)Mouse Xenograft30 or 100 mg/kgOralTwice Daily (BID)Not Specified[5]
RIT1-mutant lung adenocarcinomaMouse Xenograft60 mg/kgOral (gavage)Once Daily28 days[4]

Signaling Pathway

This compound targets SHP2, a key signaling node downstream of multiple receptor tyrosine kinases (RTKs). In its active state, SHP2 dephosphorylates key substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) cascade, which promotes cell proliferation, survival, and differentiation. By binding to an allosteric pocket of SHP2, this compound stabilizes the enzyme in an inactive conformation, thereby inhibiting its phosphatase activity and blocking downstream signal transduction.

SHP2_MAPK_Pathway cluster_upstream Upstream Signaling cluster_pathway RAS/MAPK Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Recruits SHP2 SHP2 RTK->SHP2 Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SOS1 SOS1 GRB2->SOS1 Activates RAS RAS SOS1->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->RAS Promotes Activation This compound This compound This compound->SHP2 Inhibits Xenograft_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., NCI-H2122) CellHarvest 2. Cell Harvesting & Resuspension CellCulture->CellHarvest TumorImplant 4. Tumor Cell Implantation (Subcutaneous) CellHarvest->TumorImplant DrugPrep 3. This compound Formulation Treatment 7. Treatment (Oral Gavage) DrugPrep->Treatment TumorGrowth 5. Tumor Growth Monitoring TumorImplant->TumorGrowth Randomization 6. Randomization of Mice TumorGrowth->Randomization Randomization->Treatment Monitoring 8. Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 9. Endpoint Determination & Sample Collection Monitoring->Endpoint DataAnalysis 10. Statistical Analysis of Tumor Growth Endpoint->DataAnalysis

References

Application Notes and Protocols for Determining the IC50 of Migoprotafib in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Migoprotafib (also known as GDC-1971 and RLY-1971) is a potent and selective, orally bioavailable small-molecule inhibitor of Src homology-2 domain-containing phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS/MAPK signaling pathway, which is frequently dysregulated in various human cancers.[1][2] By stabilizing SHP2 in its inactive conformation, this compound blocks downstream signaling, leading to the inhibition of cancer cell proliferation and tumor growth.[1][2] The anti-proliferative effects of this compound have been observed in multiple cancer cell lines, particularly those harboring mutations in the RAS/MAPK pathway, such as KRAS G12C.[1][2]

These application notes provide a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value is a critical parameter for assessing the potency of a compound and is essential for preclinical drug development and for understanding the compound's mechanism of action.

Data Presentation: IC50 of this compound in Cancer Cell Lines

The following table summarizes the in vitro anti-proliferative activity of this compound in various cancer cell lines. The data highlights the differential sensitivity of cell lines based on their genetic background, particularly their KRAS mutation status.

Cell Line Genetic BackgroundMedian IC50 (µM)Cancer Type (Example)
KRAS G12C or G12A mutations< 0.08Non-Small Cell Lung Cancer
Other KRAS G12, G13, or Q61 mutations> 1Colorectal Cancer
EGFR-amplified0.07Esophageal Squamous Cell Carcinoma

This data is compiled from in vitro 2-dimensional and anchorage-independent growth condition studies.[1][2]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental process for determining its IC50, the following diagrams are provided.

migoprotafib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor Binding SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS GDP -> GTP SHP2 SHP2 SHP2->RAS Promotes Activation This compound This compound This compound->SHP2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: this compound inhibits the SHP2-mediated activation of the RAS/MAPK signaling pathway.

ic50_workflow start Start cell_culture 1. Culture Cancer Cell Lines start->cell_culture cell_seeding 2. Seed Cells into 96-well Plates cell_culture->cell_seeding drug_treatment 3. Treat with Serial Dilutions of this compound cell_seeding->drug_treatment incubation 4. Incubate for 72 hours drug_treatment->incubation viability_assay 5. Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_acquisition 6. Measure Absorbance (OD) at 570 nm viability_assay->data_acquisition data_analysis 7. Plot Dose-Response Curve & Calculate IC50 data_acquisition->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Migoprotafib Synergy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Migoprotafib (also known as GDC-1971) is a potent and selective inhibitor of Src homology-2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway.[1] Dysregulation of this pathway is a common driver of oncogenesis in various solid tumors. While this compound has shown promise as a monotherapy, its true potential may lie in synergistic combinations with other targeted agents.[1] This application note provides a comprehensive guide to the experimental design and execution of synergy studies involving this compound, with a focus on in vitro methodologies.

The primary rationale for exploring this compound in combination therapies is to overcome adaptive resistance mechanisms that often limit the efficacy of other targeted drugs. For instance, inhibitors of KRAS G12C or EGFR can lead to feedback reactivation of the MAPK pathway, and SHP2 inhibition by this compound can block this reactivation, leading to a more profound and durable anti-tumor response.[2] This document outlines detailed protocols for assessing the synergistic potential of this compound with other targeted therapies, methods for data analysis and interpretation, and visual representations of the underlying biological and experimental workflows.

Potential Synergistic Partners for this compound

Based on its mechanism of action, promising synergistic partners for this compound include:

  • KRAS G12C Inhibitors (e.g., Sotorasib, Adagrasib): In KRAS G12C-mutant cancers, inhibition of the mutant KRAS protein can lead to a compensatory upregulation of wild-type RAS signaling. By inhibiting SHP2, this compound can prevent this feedback activation, leading to a more complete shutdown of the MAPK pathway.[3][4][5]

  • EGFR Inhibitors (e.g., Osimertinib): In EGFR-mutant cancers, particularly those that have developed resistance to EGFR inhibitors, SHP2 can mediate resistance pathways. Combining an EGFR inhibitor with this compound can help overcome this resistance and restore sensitivity to the targeted therapy.[6][7]

  • MEK Inhibitors (e.g., Trametinib): Dual inhibition of both SHP2 and MEK, a downstream component of the MAPK pathway, can lead to a more potent and sustained inhibition of ERK signaling, potentially overcoming resistance mechanisms.[8]

  • Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1): SHP2 is also involved in immune regulation, and its inhibition can enhance anti-tumor immunity.[9] Combining this compound with immune checkpoint inhibitors may therefore lead to a synergistic anti-tumor effect by targeting both the tumor cells directly and the host immune response.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Select appropriate cancer cell lines with known genetic backgrounds (e.g., KRAS G12C mutation, EGFR mutation). Examples include NCI-H358 (KRAS G12C) or PC-9 (EGFR exon 19 deletion).

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.

Drug Preparation
  • Stock Solutions: Prepare high-concentration stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO). Store stock solutions at -20°C or -80°C as recommended.

  • Working Solutions: On the day of the experiment, prepare fresh serial dilutions of each drug in the appropriate cell culture medium.

Checkerboard Assay for Synergy Assessment

The checkerboard assay is a widely used method to assess the interaction between two drugs.[10][11]

Materials:

  • 96-well flat-bottom sterile microplates

  • Adherent cancer cell line of interest

  • This compound and combination drug

  • Complete cell culture medium

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Multichannel pipette

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete medium.

    • Determine the optimal cell seeding density to ensure cells are in the exponential growth phase at the end of the assay (typically 2,000-10,000 cells/well for a 72-hour incubation).[12][13]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight to allow for cell attachment.

  • Drug Addition (Checkerboard Format):

    • Prepare a dilution series for each drug. A common approach is to use a 7x7 dose matrix with concentrations ranging from 1/8x to 8x the IC50 of each drug.

    • Add 50 µL of this compound dilutions along the x-axis of the plate (e.g., columns 2-8).

    • Add 50 µL of the combination drug dilutions along the y-axis of the plate (e.g., rows B-H).

    • The final volume in each well will be 200 µL.

    • Include wells with each drug alone (single-agent controls) and wells with no drug (vehicle control).

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72 hours).

  • Cell Viability Assessment:

    • After incubation, measure cell viability using a suitable assay.

    • MTT Assay: Add MTT reagent to each well, incubate for 2-4 hours, then add solubilization solution and read the absorbance.[14][15][16]

    • CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, mix, and read the luminescence.[2][9][17][18]

Data Presentation and Analysis

Single-Agent IC50 Determination
  • From the single-agent control wells in the checkerboard assay, plot the percentage of cell viability against the log of the drug concentration.

  • Use non-linear regression (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value for each drug.[19]

DrugCell LineIC50 (nM)
This compoundNCI-H358Value
SotorasibNCI-H358Value
This compoundPC-9Value
OsimertinibPC-9Value

Note: IC50 values are cell line and assay dependent. The values in this table are placeholders and should be experimentally determined. Published IC50 values for Sotorasib in KRAS G12C cell lines range from approximately 4 to 32 nM.[4] For Osimertinib in EGFR-mutant cell lines, IC50 values can range from around 5 to 166 nM depending on the specific mutation.[19][20][21]

Combination Index (CI) Calculation

The Combination Index (CI) method, based on the Chou-Talalay method, is a quantitative measure of drug interaction.[1][22][23]

  • CI < 1: Synergy

  • CI = 1: Additivity

  • CI > 1: Antagonism

The CI is calculated using the following formula:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).

  • (Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that achieve the same effect.

Software such as CompuSyn or custom scripts can be used to calculate CI values from the checkerboard data.

Drug CombinationCell LineEffect Level (Fa)Combination Index (CI)Interpretation
This compound + SotorasibNCI-H3580.50ValueSynergy/Additive/Antagonism
This compound + SotorasibNCI-H3580.75ValueSynergy/Additive/Antagonism
This compound + SotorasibNCI-H3580.90ValueSynergy/Additive/Antagonism
This compound + OsimertinibPC-90.50ValueSynergy/Additive/Antagonism
This compound + OsimertinibPC-90.75ValueSynergy/Additive/Antagonism
This compound + OsimertinibPC-90.90ValueSynergy/Additive/Antagonism
Isobologram Analysis

An isobologram is a graphical representation of drug interactions.[24] It plots the concentrations of two drugs that produce a specific effect (e.g., 50% inhibition).

  • The x- and y-axes represent the concentrations of Drug 1 and Drug 2, respectively.

  • The IC50 values of each drug alone are plotted on their respective axes.

  • A line connecting these two points represents the line of additivity.

  • Data points from the combination that fall below the line of additivity indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.

Visualizations

G cluster_0 Experimental Workflow A 1. Cell Seeding (96-well plate) B 2. Drug Addition (Checkerboard Dilutions) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E 5. Data Acquisition (Plate Reader) D->E F 6. Data Analysis (IC50, CI, Isobologram) E->F

Caption: A streamlined workflow for in vitro synergy studies.

G cluster_pathway MAPK/ERK Signaling Pathway cluster_drugs Drug Intervention Points RTK RTK (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 SHP2 SHP2 GRB2->SHP2 RAS RAS (e.g., KRAS G12C) SOS1->RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation This compound This compound This compound->SHP2 Inhibits EGFRi EGFR Inhibitor EGFRi->RTK Inhibits KRASi KRAS G12C Inhibitor KRASi->RAS Inhibits

Caption: MAPK/ERK pathway and points of drug intervention.

G cluster_logic Logical Framework for Synergy A Targeted Therapy (e.g., KRASi, EGFRi) B Feedback Reactivation of MAPK Pathway A->B F Synergistic Anti-Tumor Effect A->F C Acquired Resistance B->C E Blockade of Feedback Loop D This compound (SHP2 Inhibition) D->E E->F

Caption: Rationale for this compound combination therapy.

References

Application Notes and Protocols for Cell Viability Assays with Migoprotafib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing cell viability following treatment with Migoprotafib (also known as GDC-1971 or RLY-1971), a potent and selective allosteric inhibitor of SHP2 (Src homology-2 domain-containing phosphatase 2). The provided protocols detail the use of two common cell viability assays: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.

Introduction to this compound

This compound is a small molecule inhibitor that targets SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, most notably the RAS-MAPK pathway.[1][2] By stabilizing SHP2 in an inactive conformation, this compound effectively blocks downstream signaling, leading to an anti-proliferative effect in cancer cells, particularly those with activating mutations in the RAS/MAPK pathway.[1][2] Preclinical studies have demonstrated its dose-dependent anti-tumor activity in various cancer cell lines, including those harboring KRAS G12C and G12A mutations.[1]

Mechanism of Action of this compound

This compound allosterically inhibits SHP2, preventing its activation and subsequent dephosphorylation of target proteins. This disruption of the RAS-MAPK signaling cascade can lead to cell cycle arrest and induction of apoptosis, ultimately reducing cancer cell viability.

Migoprotafib_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS1 SOS1 Grb2->SOS1 SHP2_active SHP2 (Active) Grb2->SHP2_active RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2_active->RAS SHP2_inactive SHP2 (Inactive) SHP2_active->SHP2_inactive This compound This compound This compound->SHP2_active

Figure 1. this compound inhibits the SHP2-mediated activation of the RAS/MAPK pathway.

Data Presentation

The anti-proliferative activity of this compound is cell-line dependent, with greater potency observed in cancer cells harboring specific RAS mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

Cell LineCancer TypeKey MutationsThis compound IC50 (nM)
Sensitive Lines
NCI-H358Non-Small Cell Lung CancerKRAS G12C<80[3]
NCI-H2122Non-Small Cell Lung CancerKRAS G12C<80[2]
KYSE520Esophageal Squamous Cell CarcinomaEGFR AmplificationSensitive (IC50 not specified)[2]
Less Sensitive Lines
Other KRAS G12, G13, or Q61 mutantsVariousOther KRAS mutations>1000[1]

Experimental Protocols

Prior to conducting cell viability assays, it is crucial to optimize cell seeding density and treatment duration for each cell line to ensure robust and reproducible results.

General Recommendations for this compound Treatment:
  • Concentration Range: Based on preclinical data, a starting concentration range of 0.01 µM to 10 µM is recommended for initial dose-response studies.[3]

  • Solvent: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment Duration: A treatment duration of 24 to 72 hours is commonly used for in vitro cell viability assays with this compound.[3]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:
  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cells in a 96-well plate B Treat cells with varying concentrations of this compound A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours D->E F Add DMSO to dissolve formazan crystals E->F G Read absorbance at 570 nm F->G

Figure 2. Workflow for the MTT cell viability assay with this compound treatment.
Detailed Steps:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired treatment duration (e.g., 48 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, through a luminescent signal. This method is generally more sensitive than colorimetric assays.

Materials:
  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Multichannel pipette

  • Luminometer

Experimental Workflow:

CTG_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cells in an opaque-walled 96-well plate B Treat cells with varying concentrations of this compound A->B C Incubate for 24-72 hours B->C D Equilibrate plate to room temperature C->D E Add CellTiter-Glo® Reagent D->E F Incubate for 10 minutes E->F G Read luminescence F->G

Figure 3. Workflow for the CellTiter-Glo® cell viability assay with this compound treatment.
Detailed Steps:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, but use opaque-walled 96-well plates to minimize background luminescence.

  • This compound Treatment:

    • Follow the same procedure as for the MTT assay.

  • CellTiter-Glo® Reagent Addition and Measurement:

    • After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

Troubleshooting

IssuePossible CauseSuggested Solution
High background in MTT assay Contamination of media or reagentsUse fresh, sterile reagents.
Phenol red in mediaUse phenol red-free media for the assay.
Low signal in CellTiter-Glo® assay Low cell numberOptimize cell seeding density.
ATP degradationEquilibrate the plate to room temperature before adding the reagent.
High variability between replicates Uneven cell seedingEnsure a single-cell suspension before seeding and mix gently.
Edge effects in the plateAvoid using the outer wells of the plate for experimental samples.

These protocols provide a solid foundation for assessing the in vitro efficacy of this compound. For specific applications and cell lines, further optimization may be required.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting In Vitro Responses to Migoprotafib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering a lack of response to Migoprotafib in their in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues.

Troubleshooting Guides

Question: We are not observing the expected cytotoxic or anti-proliferative effects of this compound on our cancer cell line. What are the potential reasons?

Answer:

A lack of response to this compound in vitro can stem from several factors, ranging from experimental setup to inherent cellular resistance mechanisms. Below is a step-by-step guide to troubleshoot this issue.

1. Verify Experimental Parameters and Compound Integrity

  • Compound Concentration and Preparation: this compound has been shown to be effective in the 0-10 µM range in some cell lines.[1] Ensure that the correct concentrations are being used and that the stock solution is properly prepared and stored. This compound is soluble in DMSO.[2]

  • Storage and Stability: Stock solutions of this compound should be stored at -20°C for up to one month or -80°C for up to six months.[1] Improper storage can lead to degradation of the compound.

  • Cell Culture Conditions: Ensure that cell lines are healthy, free from contamination, and within a low passage number. Genetic drift in cell lines can alter their response to drugs.[3]

  • Assay-Specific Parameters: Review the protocol for your specific assay (e.g., MTT, CCK-8). Factors such as cell seeding density, incubation time, and reagent concentrations can significantly impact results.[3][4][5]

2. Assess Target Engagement and Pathway Modulation

Even without a direct cytotoxic effect, it is crucial to determine if this compound is engaging its target, SHP2, and modulating the downstream MAPK/ERK pathway.

  • Western Blot for Phospho-ERK (p-ERK): A key indicator of this compound activity is the inhibition of ERK phosphorylation.[1] Perform a western blot to assess the levels of p-ERK1/2 (Thr202/Tyr204) following treatment. A lack of change in p-ERK levels suggests a primary issue with compound activity or target engagement.

  • qPCR for MAPK Target Genes: Analyze the expression of downstream target genes of the MAPK pathway to confirm pathway inhibition.

3. Investigate Potential Resistance Mechanisms

If target engagement is confirmed but the desired phenotypic response is absent, consider the following resistance mechanisms:

  • Feedback Activation of Receptor Tyrosine Kinases (RTKs): Inhibition of SHP2 can sometimes lead to a rapid feedback activation of RTKs, such as FGFR, which can reactivate the MAPK pathway and confer resistance.[6][7] This rebound in p-ERK levels can occur within a few hours of treatment.[7]

  • Mutations in the MAPK Pathway: While this compound is designed for RAS/MAPK-driven cancers, certain mutations within the pathway may confer resistance to SHP2 inhibition.[8]

  • Cell Line-Specific Factors: The genetic and epigenetic landscape of a particular cell line can influence its dependence on the SHP2-MAPK axis. Some cell lines may have redundant signaling pathways that compensate for SHP2 inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an allosteric inhibitor of SHP2 (Src homology-2 domain-containing phosphatase 2).[9] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in activating the RAS/MAPK signaling pathway downstream of receptor tyrosine kinases (RTKs).[6][7] By inhibiting SHP2, this compound blocks this signaling cascade, leading to decreased cell proliferation and tumor growth in susceptible cancer models.[1][10]

Q2: Which cell lines are most likely to be sensitive to this compound?

A2: Cell lines with activating mutations in the RAS/MAPK pathway, such as certain KRAS or EGFR mutations, are more likely to be dependent on SHP2 signaling and therefore sensitive to this compound.[10][11]

Q3: What are the recommended in vitro concentrations for this compound?

A3: Based on published studies, a concentration range of 0-10 µM is a reasonable starting point for in vitro experiments.[1] The optimal concentration will be cell line-dependent and should be determined empirically through dose-response studies.

Q4: How should I prepare and store this compound?

A4: this compound is soluble in DMSO.[2] For short-term storage (up to one month), stock solutions can be kept at -20°C. For long-term storage (up to six months), it is recommended to store them at -80°C.[1]

Q5: Are there known mechanisms of resistance to SHP2 inhibitors like this compound?

A5: Yes, a primary mechanism of acquired resistance to SHP2 inhibitors is the feedback activation of receptor tyrosine kinases (RTKs), which can reactivate the MAPK pathway.[6][7] Additionally, mutations in downstream components of the MAPK pathway could potentially confer resistance.[8]

Data Summary

Table 1: In Vitro Experimental Parameters for this compound

ParameterRecommendationSource(s)
Concentration Range 0 - 10 µM[1]
Solvent DMSO[2]
Stock Solution Storage -20°C (1 month), -80°C (6 months)[1]
Typical Incubation Time 24 - 72 hours (for viability assays)[1][4]

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8 or MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing this compound or a vehicle control (DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator.

  • Reagent Addition:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[4]

    • For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Afterwards, add 100 µL of solubilization solution to each well.[3][5]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

Protocol 2: Western Blot for p-ERK and Total ERK

  • Cell Lysis: Treat cells with this compound for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To assess total ERK levels, strip the membrane and re-probe with an antibody against total ERK.

Protocol 3: qPCR for MAPK Target Gene Expression

  • RNA Extraction and cDNA Synthesis: Treat cells with this compound. Extract total RNA using a suitable kit and synthesize cDNA.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene(s) (e.g., FOS, DUSP), and a SYBR Green master mix.

  • qPCR Run: Perform the qPCR using a real-time PCR system.

  • Data Analysis: Analyze the gene expression data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, ACTB).

Visualizations

Migoprotafib_Signaling_Pathway This compound Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 SHP2_inactive SHP2 (inactive) GRB2->SHP2_inactive RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription SHP2_active SHP2 (active) SHP2_inactive->SHP2_active RTK activation SHP2_active->RAS dephosphorylates RAS inhibitors This compound This compound This compound->SHP2_active

Caption: this compound inhibits the MAPK signaling pathway by targeting SHP2.

Experimental_Workflow Troubleshooting Workflow for Lack of this compound Response start No in vitro response to this compound check_params 1. Verify Experimental Parameters & Compound Integrity start->check_params check_target 2. Assess Target Engagement (Western Blot for p-ERK) check_params->check_target check_target->check_params Target Not Engaged investigate_resistance 3. Investigate Resistance Mechanisms check_target->investigate_resistance Target Engaged feedback_loop Feedback RTK Activation investigate_resistance->feedback_loop mutations Pathway Mutations investigate_resistance->mutations cell_specific Cell-line Specific Factors investigate_resistance->cell_specific end Identify reason for lack of response feedback_loop->end mutations->end cell_specific->end

Caption: A logical workflow for troubleshooting a lack of this compound response.

Logical_Relationship Decision Tree for In Vitro Troubleshooting start Observe lack of phenotypic response pERK_assay Is p-ERK decreased after treatment? start->pERK_assay yes_resistance Yes: Investigate Resistance Mechanisms pERK_assay->yes_resistance Yes no_check_compound No: Check Compound & Experimental Setup pERK_assay->no_check_compound No rtk_feedback Test for RTK feedback activation yes_resistance->rtk_feedback pathway_mutations Sequence for pathway mutations yes_resistance->pathway_mutations compound_integrity Verify compound integrity and concentration no_check_compound->compound_integrity assay_optimization Optimize assay conditions no_check_compound->assay_optimization

Caption: A decision tree to guide troubleshooting steps.

References

potential off-target effects of Migoprotafib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Migoprotafib.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and highly selective allosteric inhibitor of Src homology-2 domain–containing phosphatase 2 (SHP2).[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers.[1][3] this compound stabilizes SHP2 in its inactive conformation, thereby blocking downstream signaling.[3][4]

Q2: What are the expected on-target effects of this compound in a cellular context?

The primary on-target effect of this compound is the inhibition of the RAS-MAPK signaling pathway.[3][5] This can be observed experimentally as a reduction in the phosphorylation of downstream effectors such as ERK (pERK).[1][4] In cancer cell lines with RAS-MAPK pathway mutations, this compound has been shown to have an antiproliferative effect.[3]

Q3: What are the most common adverse events observed in clinical trials with this compound?

The most frequently reported adverse events in clinical trials are considered to be on-target effects related to the inhibition of the MAPK pathway.[1][2][6] These are summarized in the table below.

Adverse EventFrequency
DiarrheaMost Frequent
Peripheral EdemaMost Frequent
DyspneaFrequent
AnemiaFrequent
ConstipationFrequent
FatigueFrequent
Aspartate Aminotransferase IncreaseFrequent
Platelet Count DecreaseFrequent
Data from Phase Ia clinical trial of single-agent this compound.[1][2][6]

Q4: How can I differentiate between on-target and potential off-target effects in my experiments?

Distinguishing between on-target and off-target effects is a critical step in preclinical drug development. A logical workflow for this process is outlined below.

A Observe Unexpected Phenotype B Hypothesize: On-Target or Off-Target? A->B C On-Target Investigation B->C Hypothesis: On-Target D Off-Target Investigation B->D Hypothesis: Off-Target E Rescue Experiment: Express constitutively active downstream effector (e.g., MEK/ERK) C->E H Kinase Profiling D->H I Chemical Proteomics D->I J Cell-Based Screening D->J F Phenotype Reversed? E->F G Likely On-Target Effect F->G Yes K Identify Potential Off-Targets H->K I->K J->K L Validate Off-Target with Independent Tool Compound or siRNA/CRISPR K->L M Phenotype Replicated? L->M N Confirmed Off-Target Effect M->N Yes

Caption: Workflow for Differentiating On-Target vs. Off-Target Effects.

Troubleshooting Guides

Problem 1: High variability in pERK inhibition assay results.

  • Possible Cause 1: Inconsistent cell stimulation.

    • Solution: Ensure consistent timing and concentration of the stimulating agent (e.g., GM-CSF) across all samples.[4] Prepare a master mix of the stimulant to add to the cells.

  • Possible Cause 2: Cell density variation.

    • Solution: Seed cells at a consistent density and ensure they are in a logarithmic growth phase before the experiment.

  • Possible Cause 3: Lysate handling.

    • Solution: Perform lysis on ice and add phosphatase and protease inhibitors to the lysis buffer to prevent protein degradation and dephosphorylation.

Problem 2: No significant pERK inhibition observed at expected concentrations of this compound.

  • Possible Cause 1: Incorrect assay conditions.

    • Solution: Verify the concentration of this compound and the incubation time. Ensure the vehicle control (e.g., DMSO) concentration is consistent across all wells and does not exceed a level that affects cell viability.

  • Possible Cause 2: Cell line is not dependent on the SHP2-MAPK pathway.

    • Solution: Confirm that your cell line has a mutation or dependency on the RAS-MAPK pathway that is regulated by SHP2. Test a positive control cell line known to be sensitive to SHP2 inhibition.

  • Possible Cause 3: Compound integrity.

    • Solution: Ensure the this compound stock solution is properly stored and has not degraded. Confirm the compound's identity and purity if possible.

Experimental Protocols

1. Protocol for Investigating Potential Off-Target Effects using Kinase Profiling

This protocol provides a general workflow for identifying potential off-target kinases of this compound.

A Prepare this compound Stock Solution C Perform In Vitro Kinase Assay at a single high concentration (e.g., 10 µM) A->C B Select Kinase Panel (e.g., KINOMEscan™) B->C D Analyze Primary Screen Data: Identify kinases with >50% inhibition C->D E Select Hits for Dose-Response D->E F Perform IC50 Determination Assays for selected kinases E->F G Analyze and Validate Hits: Compare IC50 values to on-target SHP2 activity F->G H Prioritize Off-Targets for Cellular Validation G->H

Caption: Workflow for In Vitro Kinase Profiling.

Methodology:

  • Compound Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Kinase Panel Selection: Choose a broad panel of kinases for the initial screen. Several commercial services offer panels of hundreds of kinases.[3][7]

  • Primary Screen: Screen this compound at a single high concentration (e.g., 1 or 10 µM) against the kinase panel. This is a cost-effective way to identify potential hits.

  • Hit Identification: Identify kinases that show significant inhibition (e.g., >50%) in the primary screen.

  • Dose-Response and IC50 Determination: For the identified hits, perform dose-response experiments to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the kinase activity.

  • Data Analysis and Validation: Compare the IC50 values for the potential off-target kinases to the on-target IC50 for SHP2. A significantly lower IC50 for an off-target kinase may warrant further investigation.

  • Cellular Validation: For high-priority off-targets, design cell-based assays to confirm that this compound engages the target in a cellular context and elicits a functional consequence.

2. Protocol for Phospho-ERK (pERK) Pharmacodynamic Assay

This protocol is adapted from the methodology used in this compound clinical trials to assess on-target activity in peripheral blood mononuclear cells (PBMCs).[4][8]

Materials:

  • Whole blood samples

  • GM-CSF (Granulocyte-macrophage colony-stimulating factor)

  • Fixation/Permeabilization buffers

  • Fluorochrome-conjugated antibodies against:

    • CD14 (for monocyte gating)

    • Phospho-ERK1/2 (pERK)

    • Total ERK1/2

  • Flow cytometer

Methodology:

  • Blood Collection: Collect whole blood from subjects.

  • Stimulation: Aliquot whole blood and stimulate with GM-CSF (e.g., 10 ng/mL) for 15 minutes at 37°C. Include an unstimulated control for each sample.[4]

  • Fixation and Lysis: Fix the cells and lyse the red blood cells.

  • Permeabilization: Permeabilize the cells to allow for intracellular staining.

  • Antibody Staining: Stain the cells with fluorochrome-conjugated antibodies against CD14, pERK, and total ERK.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the monocyte population using the CD14 marker.

    • Quantify the percentage of pERK positive cells within the monocyte gate.

    • Subtract the background signal from the unstimulated control.

    • Calculate the percent inhibition of pERK in this compound-treated samples relative to a pre-dose or vehicle control.

Signaling Pathway

The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling pathway and the point of intervention for this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 recruits SOS SOS Grb2->SOS RAS RAS SOS->RAS activates SHP2->SOS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->SHP2 inhibits

Caption: Simplified RAS-MAPK Signaling Pathway and this compound's Mechanism of Action.

References

Technical Support Center: Overcoming Acquired Resistance to Migoprotafib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to Migoprotafib in their experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of acquired resistance?

Acquired resistance to SHP2 inhibitors like this compound can arise through several mechanisms. The most common are:

  • Secondary Mutations in PTPN11: The gene encoding SHP2 (PTPN11) can acquire mutations that prevent this compound from binding effectively. These mutations often occur in the allosteric binding site of the SHP2 protein.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways to circumvent the SHP2 blockade. This often involves the reactivation of the MAPK/ERK pathway or activation of other survival pathways like PI3K/AKT.

  • Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs can lead to a stronger upstream signal that overwhelms the inhibitory effect of this compound on SHP2.

  • Alterations in Downstream Effectors: Mutations or changes in the expression of proteins downstream of SHP2 in the signaling cascade can also contribute to resistance.

Q2: How can I confirm that my cell line has developed acquired resistance to this compound?

To confirm acquired resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line indicates acquired resistance.

Q3: What experimental approaches can I use to investigate the mechanism of resistance in my cell line?

To elucidate the resistance mechanism, a multi-pronged approach is recommended:

  • Sanger or Next-Generation Sequencing (NGS): Sequence the PTPN11 gene in your resistant cell line to identify any potential secondary mutations.

  • Western Blotting: Analyze the phosphorylation status of key proteins in the MAPK/ERK and PI3K/AKT pathways (e.g., p-ERK, p-AKT) to determine if these pathways are reactivated in the presence of this compound.

  • Receptor Tyrosine Kinase (RTK) Arrays: Use RTK arrays to screen for the upregulation and activation of a broad range of RTKs.

  • Co-Immunoprecipitation (Co-IP): Investigate changes in the interaction of SHP2 with its binding partners.

Q4: What are the current strategies to overcome acquired resistance to this compound?

Several strategies are being explored to overcome acquired resistance to SHP2 inhibitors:

  • Combination Therapy: This is the most promising approach. Combining this compound with inhibitors of other key signaling pathways can create a synergistic effect and prevent or overcome resistance.[1][2][3][4][5] Examples include combining this compound with:

    • MEK inhibitors (e.g., Trametinib)

    • BRAF inhibitors (in BRAF-mutant cancers)

    • EGFR inhibitors (in EGFR-mutant cancers)

    • ALK inhibitors (in ALK-rearranged cancers)

  • Immunotherapy: Combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) is another promising avenue, as SHP2 plays a role in regulating the tumor microenvironment.[2][3]

Q5: Are there any known mutations that confer resistance to this compound?

While specific mutations conferring resistance directly to this compound are not yet extensively documented in publicly available literature, mutations in the PTPN11 gene are a known mechanism of resistance to SHP2 inhibitors in general. It is advisable to sequence the PTPN11 gene in your resistant cell lines to investigate this possibility.

Data Presentation

Table 1: Representative IC50 Values for a SHP2 Inhibitor in Sensitive vs. Acquired Resistant Cancer Cell Lines

Cell LineCancer TypeStatusSHP2 Inhibitor IC50 (μM)Fold Change in Resistance
NCI-H358Non-Small Cell Lung CancerSensitive (Parental)0.5-
NCI-H358-RNon-Small Cell Lung CancerAcquired Resistance5.210.4
HT-29Colorectal CancerSensitive (Parental)1.2-
HT-29-RColorectal CancerAcquired Resistance15.813.2

Note: This table presents hypothetical data based on typical observations for SHP2 inhibitors to illustrate the concept of IC50 shifts in acquired resistance. Researchers should determine the specific IC50 values for this compound in their experimental models.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

  • Determine the initial IC50 of this compound: Perform a dose-response assay to determine the IC50 of this compound for the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor Cell Growth: Observe the cells daily. Initially, a significant reduction in cell proliferation is expected.

  • Subculture and Dose Escalation: When the cells resume proliferation and reach 70-80% confluency, subculture them. In the new flask, increase the concentration of this compound by 1.5- to 2-fold.

  • Repeat Dose Escalation: Continue this process of gradually increasing the this compound concentration as the cells adapt and resume growth. This process can take several months.

  • Characterize the Resistant Cell Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a new dose-response assay to confirm the shift in IC50.

  • Cryopreservation: Cryopreserve the resistant cell line at various passages for future experiments.

Protocol 2: Western Blot Analysis of MAPK/ERK Pathway Activation

This protocol details the procedure for assessing the phosphorylation status of ERK1/2 as a marker of MAPK pathway activation in response to this compound treatment.

Materials:

  • Sensitive and resistant cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed both sensitive and resistant cells and allow them to adhere overnight. Treat the cells with this compound at various concentrations and for different time points. Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total ERK1/2 and β-actin to ensure equal protein loading.

Protocol 3: Co-Immunoprecipitation (Co-IP) of SHP2 and its Interacting Proteins

This protocol is for investigating the interaction of SHP2 with its binding partners, which may be altered in resistant cells.

Materials:

  • Sensitive and resistant cell lines

  • This compound

  • Co-IP lysis buffer (non-denaturing)

  • Anti-SHP2 antibody for immunoprecipitation

  • Protein A/G magnetic beads or agarose beads

  • Antibodies for western blotting (e.g., anti-Grb2, anti-SOS1)

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and western blotting reagents

Procedure:

  • Cell Treatment and Lysis: Treat sensitive and resistant cells with this compound. Lyse the cells using a non-denaturing Co-IP lysis buffer.

  • Pre-clearing: Pre-clear the lysates by incubating them with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with the anti-SHP2 antibody overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to the lysates to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against known SHP2 interacting proteins (e.g., Grb2, SOS1) to assess changes in their interaction with SHP2.

Mandatory Visualizations

Migoprotafib_MoA RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Activation SHP2_active->SOS1 Promotes GDP/GTP Exchange This compound This compound This compound->SHP2_active Inhibits

Caption: Mechanism of action of this compound in the MAPK/ERK signaling pathway.

Resistance_Mechanisms cluster_resistance Mechanisms of Acquired Resistance This compound This compound SHP2 SHP2 This compound->SHP2 Inhibition MAPK_Pathway MAPK/ERK Pathway SHP2->MAPK_Pathway Activation Cell_Survival Cell Proliferation and Survival MAPK_Pathway->Cell_Survival PTPN11_Mutation PTPN11 Mutation PTPN11_Mutation->SHP2 Prevents this compound binding Bypass_Activation Bypass Pathway Activation (e.g., PI3K/AKT) Bypass_Activation->Cell_Survival Alternative Survival Signal RTK_Upregulation RTK Upregulation RTK_Upregulation->MAPK_Pathway Reactivation

Caption: Overview of potential mechanisms of acquired resistance to this compound.

Troubleshooting_Workflow Start Decreased Sensitivity to this compound Observed Confirm_Resistance Confirm Resistance: Compare IC50 of Parental vs. Suspected Resistant Cells Start->Confirm_Resistance Is_Resistant Is IC50 Significantly Increased? Confirm_Resistance->Is_Resistant Investigate_Mechanism Investigate Mechanism of Resistance Is_Resistant->Investigate_Mechanism Yes No_Resistance No Confirmed Resistance: Review Experimental Parameters Is_Resistant->No_Resistance No Sequencing Sequence PTPN11 (Sanger/NGS) Investigate_Mechanism->Sequencing Western_Blot Western Blot for p-ERK, p-AKT Investigate_Mechanism->Western_Blot RTK_Array RTK Array Investigate_Mechanism->RTK_Array Develop_Strategy Develop Strategy to Overcome Resistance Sequencing->Develop_Strategy Western_Blot->Develop_Strategy RTK_Array->Develop_Strategy Combination_Therapy Test Combination Therapies (e.g., with MEK, BRAF, EGFR inhibitors) Develop_Strategy->Combination_Therapy End Characterize Resistant Model and Test New Hypotheses Combination_Therapy->End

Caption: A logical workflow for troubleshooting acquired resistance to this compound.

References

Migoprotafib Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Migoprotafib.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. It specifically targets the p110α isoform, leading to the downstream inhibition of AKT and mTOR, which are key regulators of cell proliferation, survival, and metabolism.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The optimal concentration of this compound depends on the cell type and the duration of the experiment. For initial experiments, a dose-response curve is recommended to determine the IC50 value.[1] A common starting range for cell-based assays is between 1 nM and 10 µM.[1] It is advisable to consult published literature for similar compounds or cell lines to guide the initial concentration range.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Ensure the final DMSO concentration in your cell culture media does not exceed 0.1% to avoid solvent-induced toxicity.

Q4: How can I confirm the on-target activity of this compound in my cells?

A4: The most direct way to confirm on-target activity is to perform a Western blot analysis on key downstream effectors of the PI3K pathway. Following treatment with this compound, you should observe a dose-dependent decrease in the phosphorylation of AKT (at Ser473) and S6 ribosomal protein (at Ser235/236). A positive control, such as a known PI3K inhibitor, can be used to ensure the assay is performing as expected.[]

Q5: What are the best practices for cell culture when using this compound to ensure reproducibility?

A5: Consistency in cell culture practices is critical for minimizing variability.[3]

  • Cell Health: Always use healthy, viable cells that are in the logarithmic growth phase.[4] Avoid using cells that have been passaged too many times, as this can lead to phenotypic drift.[3]

  • Seeding Density: Optimize and maintain a consistent cell seeding density for all experiments.[3] Over- or under-confluent cells can respond differently to treatment.[3][5]

  • Media and Supplements: Use the same lot of media and supplements throughout a series of experiments to avoid variability.[3]

  • Incubation Conditions: Ensure consistent temperature and CO2 levels in your incubator.[3]

Troubleshooting Guides

Q1: I am observing high variability in my IC50 values for this compound between experiments. What are the potential causes?

A1: High variability in IC50 values is a common issue and can stem from several sources. Refer to the table below for potential causes and solutions.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Use an automated cell counter to ensure a precise number of cells are seeded in each well.[6] Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution.[4]
Variable Drug Potency Prepare fresh dilutions of this compound from a frozen stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Changes in Cell Culture Conditions Maintain a consistent cell passage number, media formulation, and serum lot.[3][7] Ensure cells are in the same growth phase (logarithmic) for every experiment.[4]
Assay Timing and Readout The duration of drug incubation and the timing of the viability assay readout should be kept consistent.[7] Different incubation times can lead to different IC50 values.
Edge Effects in Multi-well Plates To minimize evaporation from the outer wells, which can concentrate the drug and affect cell growth, fill the outer wells with sterile PBS or media without cells.[8]

Q2: My Western blot results do not show the expected decrease in p-AKT levels after this compound treatment. What should I check?

A2: If you are not observing the expected downstream inhibition, consider the following troubleshooting steps.

Troubleshooting Step Explanation
1. Confirm Drug Activity Test the activity of your this compound aliquot in a sensitive cell line known to respond to PI3K inhibition. This will rule out issues with compound degradation.
2. Check Treatment Duration The inhibition of p-AKT is often a rapid event. Perform a time-course experiment (e.g., 15 min, 1 hr, 4 hrs, 24 hrs) to determine the optimal time point for observing maximal inhibition.
3. Verify Protein Extraction and Detection Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of your proteins. Confirm that your primary and secondary antibodies are validated and used at the correct dilutions.
4. Assess Basal Pathway Activity In some cell lines, the basal activity of the PI3K pathway may be low. Consider stimulating the pathway (e.g., with growth factors like IGF-1 or EGF) before adding this compound to create a larger dynamic range for observing inhibition.
5. Rule Out Off-Target Effects or Resistance If the above steps do not resolve the issue, consider the possibility of compensatory signaling pathways or inherent resistance mechanisms in your cell model.

Experimental Protocols

Protocol 1: Cell Viability Assay via Luminescence

This protocol describes a method for determining the IC50 of this compound using a luminescent cell viability assay (e.g., CellTiter-Glo®).

  • Cell Seeding:

    • Harvest cells in logarithmic growth phase.

    • Perform a cell count and assess viability (should be >95%).

    • Dilute cells to the optimized seeding density (e.g., 5,000 cells/well) in a 96-well, white-walled plate.

    • Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution of this compound in culture media. The concentration range should span from 10 µM to 1 nM. Include a vehicle control (e.g., 0.1% DMSO).

    • Remove the media from the cell plate and add 100 µL of the appropriate drug dilution to each well.

    • Incubate the plate for 72 hours.

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the luminescent cell viability reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for p-AKT Inhibition

  • Cell Plating and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for the predetermined optimal time (e.g., 2 hours).

  • Protein Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Quantification and Sample Preparation:

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Blotting:

    • Load 20-30 µg of protein per lane onto a polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

Data Presentation

Table 1: Effect of Cell Seeding Density on this compound IC50 Values in MCF-7 Cells

Seeding Density (cells/well)IC50 (nM) after 72h TreatmentStandard Deviation (nM)
1,00085.29.3
2,500110.512.1
5,000 (Recommended) 152.8 15.9
10,000235.125.6

Table 2: this compound Potency Across Various Cancer Cell Lines

Cell LineCancer TypeBasal p-AKT StatusIC50 (nM)
MCF-7BreastHigh152.8
A549LungModerate450.2
U-87 MGGlioblastomaHigh98.5
HCT116ColonLow>1000

Visualizations

PI3K_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT pip3->akt Recruits pdk1->akt Phosphorylates mtorc1 mTORC1 akt->mtorc1 Activates proliferation Cell Proliferation & Survival mtorc1->proliferation This compound This compound This compound->pi3k

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

Workflow_Diagram cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_readout Day 5: Readout start Harvest & Count Cells seed Seed Cells in 96-well Plate start->seed adhere Incubate 24h for Adhesion seed->adhere dilute Prepare this compound Serial Dilutions adhere->dilute treat Add Drug to Cells dilute->treat incubate Incubate 72h treat->incubate equilibrate Equilibrate Plate to Room Temp incubate->equilibrate add_reagent Add Luminescent Reagent equilibrate->add_reagent read Read on Plate Reader add_reagent->read

Caption: Experimental workflow for a 96-well plate cell viability assay.

Troubleshooting_Tree start High IC50 Variability q1 Is cell seeding consistent? start->q1 sol1 Implement automated cell counting. q1->sol1 No q2 Are drug dilutions freshly prepared? q1->q2 Yes sol1->q2 sol2 Aliquot stock and avoid multiple freeze-thaws. q2->sol2 No q3 Are cell culture conditions stable? q2->q3 Yes sol2->q3 sol3 Standardize passage number, media, and serum lot. q3->sol3 No end Variability Minimized q3->end Yes sol3->end

Caption: Decision tree for troubleshooting high IC50 variability.

References

interpreting unexpected results from Migoprotafib studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from studies involving Migoprotafib (GDC-1971/RLY-1971).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, selective, and orally bioavailable allosteric inhibitor of Src homology-2 domain-containing phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is a key driver of cell growth and proliferation.[3][4] this compound stabilizes SHP2 in its closed, inactive conformation, thereby preventing its activation and downstream signaling.[1][2]

Q2: Why is this compound monotherapy showing limited anti-tumor activity in our preclinical models/clinical trials?

This is a frequently observed outcome. The first-in-human clinical trial of single-agent this compound resulted in a best overall response of stable disease in 18% of patients, with no complete or partial responses.[3][5][6] This is consistent with findings for other SHP2 inhibitors.[5]

Potential Reasons:

  • Adaptive Resistance: Cancer cells can develop adaptive resistance to MAPK pathway inhibition. When a downstream component like MEK is inhibited, cells can reactivate the pathway through feedback loops involving receptor tyrosine kinases (RTKs) like EGFR, FGFR, and MET.[7] SHP2 is a key node in this reactivation process.

  • Redundant Signaling Pathways: Tumor cells may rely on parallel signaling pathways for survival and proliferation, which are not dependent on SHP2.

  • Primary (Intrinsic) Resistance: Certain tumor types or specific mutations may be inherently resistant to SHP2 inhibition.

Troubleshooting Steps:

  • Confirm Target Engagement: Ensure that this compound is inhibiting SHP2 signaling in your system by measuring the phosphorylation levels of downstream effectors like ERK (p-ERK). Pharmacodynamic studies in the phase Ia trial showed that a 60 mg dose of this compound led to approximately 80% p-ERK suppression in peripheral blood monocytes.[5]

  • Investigate Combination Therapies: The primary utility of SHP2 inhibitors like this compound is thought to be in combination with other targeted agents (e.g., MEK inhibitors or KRAS G12C inhibitors) to prevent adaptive resistance and achieve a more potent and durable anti-tumor response.[3][7][8]

  • Assess for Resistance Mutations: While not yet fully characterized for this compound, acquired resistance to targeted therapies often involves secondary mutations in the target protein or bypass pathway activation.

Q3: We are observing a discrepancy between potent in vitro activity and a lack of in vivo efficacy. What could be the cause?

This is a common challenge in drug development. While this compound has demonstrated anti-tumor efficacy in various human tumor xenograft models, a lack of correlation between in vitro and in vivo results can occur for several reasons.[1][3]

Potential Reasons:

  • Pharmacokinetics (PK): The drug may not be reaching the tumor at sufficient concentrations or for a long enough duration in vivo. This compound has a rapid absorption rate (0.5-2 hours) and a half-life that supports once-daily dosing.[3][5][6] However, factors like extensive metabolism or poor bioavailability in a specific animal model could limit its efficacy.[9]

  • Plasma Protein Binding: High plasma protein binding can reduce the concentration of free, active drug available to engage the target in the tumor tissue.[10]

  • Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture conditions and can contribute to drug resistance.

  • Off-Target Effects: In some cases, unexpected toxicity in the host animal can limit the achievable dose to levels below what is required for anti-tumor activity.

Troubleshooting Workflow:

G cluster_0 Troubleshooting In Vitro vs. In Vivo Discrepancy start Unexpected Lack of In Vivo Efficacy pk_pd Conduct PK/PD Studies in Animal Model start->pk_pd conc Is Tumor Drug Concentration Sufficient for Target Engagement? pk_pd->conc toxicity Assess for Unexpected Host Toxicity conc->toxicity Yes formulation Investigate Drug Formulation and Bioavailability conc->formulation No model Evaluate Alternative Animal Models or Dosing Regimens toxicity->model conclusion In Vivo Resistance Mechanisms Likely at Play toxicity->conclusion formulation->model

Workflow for investigating in vivo efficacy issues.
Q4: Why did Genentech terminate its collaboration with Relay Therapeutics for this compound (GDC-1971) in July 2024?

In July 2024, it was reported that Genentech (a member of the Roche Group) terminated its R&D alliance for this compound.[11] This decision was made "without cause" and followed a broader trend of several large pharmaceutical companies discontinuing development of their SHP2 inhibitor programs.[11] While the precise reasons have not been publicly detailed, such decisions in drug development are often multifactorial and could be related to:

  • Emerging Clinical Data: The combination of this compound with other agents (like the KRAS G12C inhibitor divarasib) may not have met the desired efficacy or safety endpoints in ongoing clinical trials.[12]

  • Competitive Landscape: The oncology drug development landscape is highly competitive, and strategic priorities can shift based on the progress of other internal or competitor programs.

  • Toxicity Profile: Combining SHP2 inhibitors with other targeted therapies can lead to increased toxicity, and the therapeutic window might have been deemed too narrow.[13]

This event underscores the challenges in developing SHP2 inhibitors and suggests that their path to clinical success, particularly in combination therapies, may be more complex than initially anticipated.

Troubleshooting Guides

Guide 1: Unexpected Lack of Efficacy in a KRAS-Mutant Model

Issue: this compound is not showing the expected anti-proliferative effect in a KRAS-mutant cancer cell line or xenograft model.

Background: SHP2 is a critical upstream node for RAS activation.[14] Therefore, SHP2 inhibition is expected to be effective in many KRAS-driven cancers. However, not all KRAS mutations are equally dependent on SHP2.

Troubleshooting Steps:

  • Verify the KRAS Mutation Subtype: The first-in-human trial for this compound excluded patients with KRAS mutations such as G12D, G12V, G13X, and Q61X, suggesting a potential lack of efficacy for these subtypes.[1] In contrast, preclinical data has shown efficacy in some KRAS G12C models.[1][3] The specific mutation can influence the cycling between the active (GTP-bound) and inactive (GDP-bound) states of KRAS and its dependence on upstream signaling.

  • Assess Pathway Activation: Confirm that the RAS-MAPK pathway is indeed the primary driver in your model. Analyze baseline p-ERK levels.

  • Investigate Parallel Pathways: Some cancer cells can bypass SHP2/RAS-MAPK signaling through activation of other pathways, such as the PI3K/AKT pathway.[14][15] SHP2's role in the PI3K/AKT pathway can be complex and context-dependent, sometimes acting as a negative regulator.[14]

  • Consider Off-Target Effects: Some allosteric SHP2 inhibitors have been reported to have SHP2-independent off-target effects, such as the inhibition of autophagy by accumulating in lysosomes.[16] This could produce confounding results. If your experimental endpoint is sensitive to changes in autophagy, this could be a factor.

Guide 2: Interpreting Adverse Events in Preclinical and Clinical Studies

Issue: Observation of toxicities such as diarrhea, edema, or elevated liver enzymes in an animal study or when reviewing clinical data.

Background: These adverse events (AEs) are considered known class effects for SHP2 inhibitors.[15] The table below summarizes the most frequent AEs from the Phase Ia clinical trial of this compound.[17]

Data Presentation: Summary of Treatment-Emergent Adverse Events (TEAEs) in the Phase Ia this compound Trial (N=56)

Adverse EventAny Grade (%)Grade ≥3 (%)
Diarrhea57%Not Specified
Edema Peripheral46%Not Specified
Dyspnea30%Not Specified
Anemia27%Not Specified
Constipation25%Not Specified
Fatigue23%Not Specified
Aspartate Aminotransferase Increased21%Not Specified
Platelet Count Decreased21%Not Specified

Source: Data from the first-in-human study of this compound.

Interpretation:

  • The observed toxicities are likely "on-target" effects resulting from the systemic inhibition of the MAPK pathway, which is important in normal tissues as well as tumors.

  • In the clinical setting, these AEs were generally manageable. Dose interruptions were reported in 66% of patients and dose reductions in 20% of patients.[14][17]

  • When designing preclinical studies, it is crucial to establish a maximum tolerated dose (MTD) to ensure that the observed anti-tumor effects are not simply a consequence of systemic toxicity. The clinical MTD was determined to be 100 mg once daily, with a recommended Phase II dose of 60 mg once daily.

Experimental Protocols & Signaling Pathways

Protocol: Assessment of p-ERK Inhibition in Peripheral Blood Monocytes

This protocol is based on the pharmacodynamic assays used in the this compound clinical trial to confirm target engagement.[5]

  • Sample Collection: Collect whole blood samples at baseline (pre-dose) and at various time points post-dose (e.g., 2 and 4 hours).

  • Cell Stimulation: Stimulate monocytes within the whole blood sample with a growth factor like GM-CSF to activate the MAPK pathway.

  • Cell Lysis and Staining: Lyse red blood cells and fix and permeabilize the remaining leukocytes. Stain with fluorescently labeled antibodies against a monocyte marker (e.g., CD14) and against phosphorylated ERK (p-ERK).

  • Flow Cytometry: Analyze the samples using a flow cytometer. Gate on the monocyte population and quantify the mean fluorescence intensity (MFI) of the p-ERK signal.

  • Data Analysis: Compare the p-ERK MFI at post-dose time points to the baseline MFI to calculate the percent inhibition of ERK phosphorylation.

Signaling Pathway: Role of SHP2 in RAS-MAPK Activation

G cluster_0 RAS-MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS1 Grb2->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP promotes GDP-GTP exchange SHP2->SOS dephosphorylates inhibitory sites (promotes activation) RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation This compound This compound This compound->SHP2

This compound inhibits SHP2, blocking RAS activation.

References

SHP2 Inhibitor-Induced Peripheral Edema: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the side effect of peripheral edema associated with SHP2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of SHP2 inhibitor-induced peripheral edema?

A1: Peripheral edema is a known on-target effect of SHP2 inhibitors.[1][2] The proposed mechanism involves the critical role of SHP2 in maintaining endothelial barrier function. SHP2 is involved in signaling pathways that regulate the stability of cell-to-cell junctions, particularly adherens junctions, which are crucial for controlling vascular permeability.[3]

Inhibition of SHP2 in endothelial cells can lead to:

  • Disruption of VE-cadherin junctions: SHP2 is believed to protect endothelial barrier function by suppressing the internalization of vascular endothelial (VE)-cadherin, a key component of adherens junctions.[4] Inhibition of SHP2 can lead to increased VE-cadherin internalization, weakening cell-cell adhesion and increasing vascular permeability.

  • Activation of MET and ARF1: SHP2 inhibition can increase the levels and activity of the MET receptor tyrosine kinase and the small GTPase ARF1.[4][5] This signaling cascade promotes VE-cadherin internalization, further contributing to endothelial barrier dysfunction.[4][5][6]

  • Increased RhoA activity: SHP2 inhibition has been shown to increase the activity of RhoA, a small GTPase that promotes the formation of actin stress fibers and disrupts adherens junctions, leading to increased endothelial permeability.[7]

This cascade of events results in the leakage of fluid from the capillaries into the surrounding interstitial tissue, manifesting as peripheral edema.

Q2: Is peripheral edema a common side effect observed in clinical trials of SHP2 inhibitors?

A2: Yes, peripheral edema has been reported as a common treatment-related adverse event in clinical trials of various SHP2 inhibitors. The incidence and severity can vary depending on the specific inhibitor, dose, and patient population.

Q3: Are there established preclinical models to study SHP2 inhibitor-induced peripheral edema?

A3: Yes, several preclinical models can be utilized to investigate and quantify SHP2 inhibitor-induced peripheral edema. These include both in vitro and in vivo models.

  • In vitro endothelial permeability assays: These assays, such as the Transwell permeability assay, use a monolayer of endothelial cells to model the vascular barrier and assess the passage of molecules following treatment with an SHP2 inhibitor.[8][9][10][11]

  • In vivo rodent models: The murine paw edema model is a commonly used in vivo assay to assess localized edema formation. Following administration of an SHP2 inhibitor, the change in paw volume or thickness can be measured over time.[12][13]

Q4: What are the key signaling pathways to investigate when studying this side effect?

A4: The primary signaling pathway to investigate is the SHP2-mediated regulation of endothelial cell adhesion and permeability. Key molecules and pathways to examine include:

  • VE-cadherin: Assess its expression, localization at cell junctions, and internalization.

  • MET: Investigate its phosphorylation status and activity.

  • ARF1: Measure its GTP-bound (active) form.[4][5][6]

  • RhoA: Evaluate its activation status.[7]

  • Downstream effectors of these pathways: This could include assessing the actin cytoskeleton and the phosphorylation status of proteins involved in adherens junction regulation.

Troubleshooting Guides

In Vitro Endothelial Permeability Assay
Observed Issue Potential Cause(s) Troubleshooting Steps
High baseline permeability in control wells 1. Incomplete endothelial cell monolayer formation. 2. Cell toxicity from culture conditions or reagents. 3. Use of low-passage or unhealthy cells.1. Ensure cells are seeded at the correct density and allowed sufficient time to form a confluent monolayer. Visually inspect the monolayer before the experiment. 2. Check for cytotoxicity of the vehicle control (e.g., DMSO) at the concentration used. 3. Use endothelial cells at a low passage number and ensure they are healthy and proliferating well before seeding for the assay.
Inconsistent results between replicate wells 1. Uneven cell seeding. 2. Disruption of the cell monolayer during media changes or reagent addition. 3. Variability in the Transwell inserts.1. Ensure a homogenous cell suspension and careful pipetting to achieve even cell distribution. 2. Be gentle during all pipetting steps to avoid disturbing the cell monolayer. 3. Use high-quality Transwell inserts and inspect them for any defects before use.
No significant increase in permeability with SHP2 inhibitor treatment 1. Insufficient inhibitor concentration or incubation time. 2. The chosen endothelial cell line may be less sensitive to SHP2 inhibition. 3. The inhibitor may be inactive.1. Perform a dose-response and time-course experiment to determine the optimal conditions for observing a permeability increase. 2. Consider using a different endothelial cell line, such as primary human umbilical vein endothelial cells (HUVECs) or human microvascular endothelial cells (HMECs). 3. Verify the activity of the SHP2 inhibitor through a separate biochemical or cellular assay (e.g., western blot for p-ERK).
In Vivo Murine Paw Edema Model
Observed Issue Potential Cause(s) Troubleshooting Steps
High variability in paw volume/thickness measurements 1. Inconsistent measurement technique. 2. Animal stress leading to physiological changes. 3. Inconsistent injection volume or location.1. Ensure the same person performs all measurements using a standardized technique (e.g., plethysmometer or digital calipers).[12][13][14][15][16] 2. Handle animals gently and allow for an acclimatization period before the experiment. 3. Use a consistent volume and anatomical location for the subplantar injection of the SHP2 inhibitor or vehicle.
No significant edema development with SHP2 inhibitor 1. Insufficient dose of the SHP2 inhibitor. 2. The chosen mouse strain may be less responsive. 3. Rapid metabolism or clearance of the inhibitor.1. Conduct a dose-response study to identify an effective dose. 2. Consider using a different mouse strain. 3. Assess the pharmacokinetic profile of the inhibitor in the chosen animal model to ensure adequate exposure.
Unexpected systemic toxicity or animal distress 1. The SHP2 inhibitor may have off-target effects at the dose used. 2. The formulation/vehicle may be causing adverse reactions.1. Reduce the dose of the inhibitor or consider a different dosing schedule. 2. Evaluate the tolerability of the vehicle alone in a control group. 3. Closely monitor animals for any signs of distress and consult with veterinary staff.

Quantitative Data from Clinical Trials

The incidence of peripheral edema has been reported in clinical trials of several SHP2 inhibitors. The following table summarizes publicly available data.

SHP2 InhibitorClinical TrialAll Grades Incidence (%)Grade ≥3 Incidence (%)
TNO155 NCT0311431926%Not specified
PF-07284892 NCT04800822 (Monotherapy)18%Not specified
JAB-3312 (in combination with Glecirasib) Phase I/IINot specifically reported as a percentage for edema alone. Overall Grade 3 or 4 TRAEs were 39.6-43.8%.[17][18]Not specifically reported as a percentage for edema alone. Overall Grade 3 or 4 TRAEs were 39.6-43.8%.[17][18]

Note: This table is for informational purposes and is based on publicly available data from the specified clinical trials. The incidence of adverse events can vary based on a multitude of factors.

Experimental Protocols

In Vitro Endothelial Permeability Assay (Transwell)

Objective: To quantify the effect of an SHP2 inhibitor on the permeability of an endothelial cell monolayer.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium (EGM-2)

  • Transwell inserts (e.g., 6.5 mm diameter, 0.4 µm pore size) for 24-well plates

  • FITC-Dextran (40 kDa)

  • SHP2 inhibitor and vehicle control (e.g., DMSO)

  • Fluorescence plate reader

Procedure:

  • Seed HUVECs onto the Transwell inserts at a density of 2 x 10^5 cells/insert and culture until a confluent monolayer is formed (typically 2-3 days).[8][10]

  • Visually confirm monolayer confluency under a microscope.

  • Replace the medium in the upper and lower chambers with fresh, serum-free medium.

  • Add the SHP2 inhibitor or vehicle control to the upper chamber at the desired concentrations.

  • Incubate for the desired treatment time (e.g., 6, 12, or 24 hours).

  • After the treatment period, add FITC-Dextran to the upper chamber to a final concentration of 1 mg/mL.[11]

  • Incubate for 1 hour at 37°C.

  • Collect a sample from the lower chamber.

  • Measure the fluorescence intensity of the sample using a fluorescence plate reader (Excitation/Emission ~490/520 nm).

  • Calculate the permeability by comparing the fluorescence in the lower chamber of treated wells to control wells.

In Vivo Murine Paw Edema Assay

Objective: To measure the edematous effect of a locally administered SHP2 inhibitor in a mouse model.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • SHP2 inhibitor and vehicle control

  • Digital calipers or a plethysmometer[13][15]

  • Saline

Procedure:

  • Acclimatize mice to the experimental conditions for at least one week.

  • Measure the baseline paw thickness or volume of the right hind paw of each mouse using digital calipers or a plethysmometer.[12]

  • Administer the SHP2 inhibitor or vehicle control via subplantar injection into the right hind paw.

  • At specified time points after injection (e.g., 1, 2, 4, 6, and 24 hours), re-measure the paw thickness or volume.

  • The extent of edema is calculated as the difference between the paw thickness/volume at each time point and the baseline measurement.

  • Data can be expressed as the change in paw volume (in ml) or the percentage of edema induction.

Signaling Pathways and Experimental Workflows

Signaling Pathway of SHP2-Mediated Endothelial Barrier Function

SHP2_Endothelial_Barrier cluster_cytoplasm Cytoplasm VE_cadherin VE-cadherin Endocytosis VE-cadherin Internalization VE_cadherin->Endocytosis is internalized MET MET ARF1_GDP ARF1-GDP (inactive) MET->ARF1_GDP SHP2 SHP2 SHP2->MET ARF1_GTP ARF1-GTP (active) ARF1_GDP->ARF1_GTP GTP loading ARF1_GTP->Endocytosis promotes Increased_Permeability Increased Vascular Permeability (Edema) Endocytosis->Increased_Permeability leads to SHP2_inhibitor SHP2 Inhibitor SHP2_inhibitor->SHP2 In_Vitro_Workflow start Start seed_cells Seed Endothelial Cells on Transwell Inserts start->seed_cells form_monolayer Culture to Form Confluent Monolayer seed_cells->form_monolayer treat_inhibitor Treat with SHP2 Inhibitor or Vehicle form_monolayer->treat_inhibitor add_fitc Add FITC-Dextran to Upper Chamber treat_inhibitor->add_fitc incubate Incubate for 1 hour add_fitc->incubate collect_sample Collect Sample from Lower Chamber incubate->collect_sample measure_fluorescence Measure Fluorescence collect_sample->measure_fluorescence analyze_data Analyze Data and Calculate Permeability measure_fluorescence->analyze_data end End analyze_data->end In_Vivo_Troubleshooting rect_node rect_node start Unexpected Edema Results? variability High Variability? start->variability no_effect No Edema Effect? start->no_effect toxicity Systemic Toxicity? start->toxicity variability->no_effect No check_technique Standardize Measurement Technique & Handling variability->check_technique Yes no_effect->toxicity No check_dose Increase Inhibitor Dose (Dose-Response Study) no_effect->check_dose Yes reduce_dose Reduce Dose or Change Vehicle/Schedule toxicity->reduce_dose Yes end Consult Literature/ Technical Support toxicity->end No check_technique->end check_dose->end reduce_dose->end

References

Validation & Comparative

Comparative Efficacy Analysis of SHP2 Inhibitors: TNO155 vs. Migoprotafib

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the performance, mechanisms, and experimental validation of two prominent SHP2 inhibitors.

In the landscape of targeted cancer therapy, the inhibition of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a promising strategy. SHP2 is a critical signaling node that promotes the RAS/MAPK pathway, which is frequently hyperactivated in various cancers. This guide provides a detailed comparison of two key allosteric SHP2 inhibitors in clinical development: TNO155 (also known as Batoprotafib) from Novartis and Migoprotafib (also referred to as GDC-1971 and RLY-1971) from Relay Therapeutics and Genentech.

Mechanism of Action and Signaling Pathway

Both TNO155 and this compound are allosteric inhibitors of SHP2.[1][2][3] They bind to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in an auto-inhibited conformation.[] This prevents the phosphatase from becoming activated and subsequently blocks downstream signaling through the RAS-RAF-MEK-ERK cascade, which is crucial for tumor cell proliferation and survival.[5]

Below is a diagram illustrating the role of SHP2 in the RAS/MAPK signaling pathway and the mechanism of its inhibition.

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Recruitment SHP2_inactive SHP2 (Inactive) GRB2_SOS->SHP2_inactive Activation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS_GDP RAS-GDP (Inactive) SHP2_active->RAS_GDP Dephosphorylation of regulatory sites RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation TNO155_this compound TNO155 / this compound TNO155_this compound->SHP2_inactive

Caption: SHP2 Signaling Pathway and Inhibition. Max Width: 760px.

Comparative Efficacy

Clinical trial data provides the most direct comparison of the efficacy of TNO155 and this compound. Both have been evaluated as monotherapies and in combination with other targeted agents.

Monotherapy Clinical Data
FeatureTNO155This compound
Trial NCT03114319 (Phase 1)GO43242 (Phase 1a)
Patient Population Advanced solid tumorsAdvanced solid tumors
Key Efficacy Results Limited monotherapy activity, with stable disease being the most common response.[6]Stable disease observed in 10 patients (18%).[3]
Recommended Phase 2 Dose Not explicitly stated in the provided results.60 mg once daily.[3]
Maximum Tolerated Dose Not explicitly stated in the provided results.100 mg once daily.[3]
Combination Therapy Insights

Preclinical and clinical studies suggest that the true potential of SHP2 inhibitors lies in combination therapies.

  • TNO155: Has been evaluated in combination with KRAS G12C inhibitors, EGFR inhibitors, BRAF/MEK inhibitors, CDK4/6 inhibitors, and anti-PD-1 antibodies.[7][8] Preclinical data has shown that TNO155 can enhance the efficacy of KRAS G12C inhibitors by preventing feedback activation of wild-type RAS.[8]

  • This compound (as RMC-4630): Has shown promising results in combination with the KRAS G12C inhibitor sotorasib in non-small cell lung cancer (NSCLC) patients.[9] A Phase 1b trial reported an objective response rate (ORR) of 27% in pretreated patients and 50% in KRAS G12C inhibitor-naïve patients.[9]

Experimental Protocols

The following sections detail representative experimental methodologies used to evaluate the efficacy of SHP2 inhibitors.

In Vitro Cell Proliferation Assay

This assay is fundamental to determining the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

Objective: To measure the dose-dependent effect of TNO155 or this compound on the proliferation of cancer cells.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., those with known RAS/MAPK pathway mutations) are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: After allowing the cells to adhere overnight, they are treated with a serial dilution of the SHP2 inhibitor (e.g., TNO155 or this compound) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions.

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or resazurin reduction assay. The absorbance or fluorescence is proportional to the number of viable cells.

  • Data Analysis: The results are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression analysis.

Cell_Proliferation_Assay start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells treat_cells Treat with serial dilutions of SHP2 inhibitor seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add viability reagent (e.g., MTT, resazurin) incubate->add_reagent measure Measure absorbance or fluorescence add_reagent->measure analyze Calculate IC50 values measure->analyze end End analyze->end

Caption: Workflow for a Cell Proliferation Assay. Max Width: 760px.
Western Blotting for Pathway Modulation

This technique is used to assess the impact of the inhibitors on the phosphorylation status of key proteins in the SHP2 signaling pathway.

Objective: To determine if TNO155 or this compound inhibits the phosphorylation of downstream effectors like ERK.

Methodology:

  • Cell Treatment: Cancer cells are treated with the SHP2 inhibitor at various concentrations for a defined period.

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin).

  • Detection: The membrane is then incubated with secondary antibodies conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the p-ERK bands is normalized to total ERK and the loading control to determine the extent of pathway inhibition.

Summary and Future Directions

Both TNO155 and this compound have demonstrated on-target activity as allosteric SHP2 inhibitors. While their efficacy as monotherapies appears limited, their true potential is being unlocked through combination strategies with other targeted agents, particularly those aimed at the RAS/MAPK pathway. The clinical data for this compound (as RMC-4630) in combination with sotorasib is particularly encouraging.

For researchers and drug developers, the choice between these or other SHP2 inhibitors will likely depend on their specific application, the cancer type being targeted, and the intended combination partners. Further head-to-head clinical trials and the maturation of ongoing combination studies will be crucial in defining the optimal clinical positioning of these promising agents in the armamentarium of cancer therapeutics.

References

Migoprotafib's Impact on Downstream MAPK Signaling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Migoprotafib's effect on the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway with other alternative inhibitors. Designed for researchers, scientists, and drug development professionals, this document presents supporting experimental data, detailed methodologies, and visual representations of the signaling pathway and experimental workflows.

Introduction to MAPK Signaling and this compound

The MAPK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] this compound is a potent and highly selective allosteric inhibitor of Src homology-2 domain-containing phosphatase 2 (SHP2).[2] SHP2 is a key upstream signaling node that, when activated, promotes the activation of the RAS-RAF-MEK-ERK cascade, ultimately leading to cell proliferation.[3] By inhibiting SHP2, this compound effectively dampens the downstream MAPK signaling, offering a promising anti-cancer strategy.[2]

Comparative Analysis of MAPK Pathway Inhibitors

The following table summarizes the quantitative data on the in vitro efficacy of this compound and a selection of alternative MAPK pathway inhibitors. These alternatives include other SHP2 inhibitors (TNO155, RMC-4630), a MEK inhibitor (Trametinib), and a BRAF inhibitor (Dabrafenib).

CompoundTargetAssay TypeCell LineIC50 (nM)Reference
This compound SHP2pERK InhibitionMultiple Cancer Cell Lines~50% pERK suppression at 20 mg[3]
Cell ProliferationRIT1Inhibits proliferation[2]
TNO155 SHP2SHP2 InhibitionWild-Type SHP211[4][]
pERK InhibitionKYSE5208[4]
Cell ProliferationKYSE520100[4]
Cell ProliferationALK-mutant NeuroblastomaMore sensitive than ALK-wild type[6][7]
RMC-4630 SHP2pERK InhibitionN/APotent inhibition[8]
Cell ProliferationN/AAntitumor activity[8]
Trametinib MEK1/2MEK1/2 InhibitionCell-free0.92 (MEK1), 1.8 (MEK2)[9][10]
Cell ProliferationBRAFV600E Melanoma1.0 - 2.5[11]
Cell ProliferationHT-29 (CRC)0.48[9]
Cell ProliferationCOLO205 (CRC)0.52[9]
Dabrafenib BRAF V600EBRAF V600E InhibitionCell-free0.6[12]
Cell ProliferationBRAF V600E mutated cell lines<200[13][14]
Cell ProliferationA375P (Melanoma)gIC50 < 200[14]

CRC: Colorectal Cancer

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of validation, the following diagrams have been generated using Graphviz.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activation GRB2_SOS GRB2/SOS SHP2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation This compound This compound (SHP2 Inhibitor) This compound->SHP2 TNO155 TNO155 (SHP2 Inhibitor) TNO155->SHP2 RMC4630 RMC-4630 (SHP2 Inhibitor) RMC4630->SHP2 Dabrafenib Dabrafenib (BRAF Inhibitor) Dabrafenib->RAF Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK

Caption: MAPK signaling pathway and points of intervention by various inhibitors.

Experimental_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation Biochemical_Assay Biochemical Assays (e.g., SHP2 Phosphatase Assay) - Determine IC50 Cell_Based_Assay Cell-Based Assays - Western Blot for pERK - Cell Proliferation (MTT Assay) Biochemical_Assay->Cell_Based_Assay In_Vivo_Models In Vivo Animal Models (e.g., Xenografts) - Assess anti-tumor efficacy Cell_Based_Assay->In_Vivo_Models Phase_I Phase I Clinical Trial - Safety, Pharmacokinetics (PK), Pharmacodynamics (PD), MTD In_Vivo_Models->Phase_I Phase_II Phase II Clinical Trial - Efficacy in specific cancer types Phase_I->Phase_II Phase_III Phase III Clinical Trial - Comparison with standard of care Phase_II->Phase_III

Caption: General experimental workflow for validating MAPK pathway inhibitors.

Experimental Protocols

Western Blot for Phosphorylated ERK (pERK)

This protocol is used to determine the level of ERK phosphorylation in cells treated with MAPK pathway inhibitors.

a. Cell Lysis and Protein Extraction:

  • Culture cells to 70-80% confluency in appropriate media.

  • Treat cells with the desired concentrations of this compound or other inhibitors for the specified duration.

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[15]

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

  • Determine protein concentration using a BCA protein assay.

b. SDS-PAGE and Western Blotting:

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.[16]

  • Separate proteins by electrophoresis.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[17]

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C.[16]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.[18]

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.[18]

SHP2 Phosphatase Assay

This biochemical assay measures the enzymatic activity of SHP2 and the inhibitory effect of compounds like this compound.

  • Recombinantly express and purify human SHP2 protein.

  • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT).

  • Add the SHP2 enzyme to the wells of a microplate.

  • Add various concentrations of the inhibitor (e.g., this compound) to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the phosphatase reaction by adding a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[19][20]

  • Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the SHP2 activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.[21]

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[22][23][24]

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 72 hours).[25]

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[24]

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[22][26]

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each treatment condition relative to untreated control cells and determine the IC50 value.

References

Navigating Resistance: A Comparative Guide to SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among targeted therapies is paramount. This guide provides an objective comparison of the performance of different SHP2 (Src homology 2 domain-containing phosphatase 2) inhibitors, with a focus on how specific mutations in the PTPN11 gene, which encodes SHP2, impact their efficacy. The information is supported by experimental data and detailed methodologies for key assays.

The allosteric inhibition of SHP2 has emerged as a promising therapeutic strategy in oncology, particularly for tumors driven by receptor tyrosine kinase (RTK) signaling pathways. However, as with many targeted therapies, the emergence of resistance can limit clinical efficacy. This resistance is often driven by mutations in the target protein itself. In the case of SHP2, certain mutations can stabilize the active conformation of the enzyme, thereby reducing the binding affinity and inhibitory effect of allosteric inhibitors that preferentially bind to the inactive, auto-inhibited state.

Comparative Efficacy of SHP2 Inhibitors Against Wild-Type and Mutant Forms

Several allosteric SHP2 inhibitors have entered clinical development, with TNO155 (Batoprotafib) and RMC-4630 (Vociprotafib) being among the most prominent. While these inhibitors show high potency against wild-type (WT) SHP2, their activity can be significantly attenuated by oncogenic mutations.

Data from various preclinical studies have been compiled to illustrate the cross-resistance profiles of these inhibitors. The following tables summarize the half-maximal inhibitory concentrations (IC50) from biochemical and cellular assays.

Compound SHP2 Form Biochemical IC50 (nM) Reference
TNO155 Wild-Type11
RMC-4630 Wild-Type~2-5 (inferred from RMC-4550)
SHP099 Wild-Type71
IACS-13909 Wild-Type15.7
Cryptotanshinone Wild-Type (full-length)45,180
Cryptotanshinone E76K Mutant (full-length)23,900

Note: RMC-4550 is a close analog of RMC-4630 and is often used in preclinical studies. Their potencies are considered comparable.

Compound Cell Line Cellular Assay IC50 (nM) Reference
TNO155 KYSE520 (EGFR amplified)pERK Inhibition8
TNO155 KYSE520 (EGFR amplified)5-day Cell Proliferation100
RMC-4550 Molm-14 (FLT3-ITD)Cell Proliferation146
RMC-4550 MV4-11 (FLT3-ITD)Cell Proliferation120
RMC-4550 Kasumi-1 (KIT N822K)Cell Proliferation193
RMC-4550 SKNO-1 (KIT N822K)Cell Proliferation480

Mechanisms of Resistance and Signaling Pathways

The primary mechanism of on-target resistance to allosteric SHP2 inhibitors involves mutations at the interface between the N-SH2 and PTP domains, which disrupts the auto-inhibited conformation. The E76K mutation is a frequently observed and highly activating mutation that confers resistance.

SHP2 is a critical node in the RAS-MAPK signaling pathway, downstream of multiple RTKs. Its inhibition is intended to block this pathway, leading to anti-proliferative effects.

SHP2_Signaling_Pathway cluster_resistance Resistance Mechanisms RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->RAS Promotes GDP-GTP exchange SHP2_Inhibitor SHP2 Inhibitor (e.g., TNO155, RMC-4630) SHP2_Inhibitor->SHP2 SHP2 Mutation SHP2 Mutation (e.g., E76K) - Stabilizes active conformation - Reduces inhibitor binding

Figure 1. Simplified diagram of the SHP2-mediated RAS-MAPK signaling pathway and a key resistance mechanism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate SHP2 inhibitor potency and cross-resistance.

Biochemical SHP2 Phosphatase Activity Assay

This assay measures the direct enzymatic activity of purified SHP2 protein and its inhibition by test compounds.

Biochemical_Assay_Workflow start Start preincubation Pre-incubate SHP2 (WT or mutant) with activating peptide (for WT) and test compound (or DMSO) start->preincubation reaction_initiation Initiate reaction by adding fluorogenic substrate (DiFMUP) preincubation->reaction_initiation incubation Incubate at room temperature reaction_initiation->incubation measurement Measure fluorescence intensity (Ex: 350 nm, Em: 450 nm) incubation->measurement analysis Calculate % inhibition and IC50 values measurement->analysis

Figure 2. Workflow for the biochemical SHP2 phosphatase activity assay.

Protocol:

  • Reagents and Materials:

    • Purified recombinant full-length human SHP2 (Wild-Type or mutant).

    • For SHP2-WT, a dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide for activation.

    • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as the fluorogenic substrate.

    • Assay Buffer: 100 mM Bis-Tris (pH 6.5), 100 mM NaCl, and 1 mM DTT.

    • Test compounds (SHP2 inhibitors) serially diluted in DMSO.

    • 384-well black polystyrene plates.

    • Multi-mode plate reader with fluorescence detection.

  • Procedure:

    • For wild-type SHP2, pre-incubate 0.5 nM of the enzyme with 1.0 µM of the p-IRS1 activating peptide for 5-10 minutes at room temperature to activate the enzyme. For constitutively active mutants or the PTP domain alone, this step is omitted.

    • Add serially diluted test compounds or DMSO (vehicle control) to the wells and incubate with the enzyme for 60 minutes at room temperature.

    • Initiate the phosphatase reaction by adding DiFMUP to a final concentration of 10-100 µM.

    • Monitor the increase in fluorescence, resulting from the dephosphorylation of DiFMUP to the fluorescent product DiFMU, using a plate reader with excitation and emission wavelengths of approximately 350 nm and 450 nm, respectively.

    • Calculate the rate of reaction and determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation (MTS) Assay

This colorimetric assay determines the effect of SHP2 inhibitors on the viability and proliferation of cancer cell lines.

Protocol:

  • Reagents and Materials:

    • Cancer cell lines of interest (e.g., KYSE520, NCI-H358).

    • Complete cell culture medium.

    • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) combined with an electron coupling reagent (e.g., PES).

    • 96-well clear or white-walled tissue culture plates.

    • Microplate spectrophotometer.

  • Procedure:

    • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the SHP2 inhibitor or DMSO (vehicle control) and incubate for the desired period (e.g., 72 hours).

    • Add 20 µL of the MTS solution to each well containing 100 µL of medium.

    • Incubate the plates for 1 to 4 hours at 37°C.

    • Measure the absorbance of the soluble formazan product at approximately 490 nm using a microplate reader.

    • Subtract the background absorbance from wells containing medium only.

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Determine the EC50 value by plotting cell viability against the logarithm of the inhibitor concentration.

Phospho-ERK (pERK) Western Blot Analysis

This assay is used to pharmacodynamically assess the inhibition of the SHP2-downstream MAPK pathway by measuring the levels of phosphorylated ERK.

Protocol:

  • Reagents and Materials:

    • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels, buffers, and electrophoresis apparatus.

    • Nitrocellulose or PVDF membranes and transfer apparatus.

    • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).

    • Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.

    • HRP-conjugated anti-rabbit secondary antibody.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system for chemiluminescence detection.

  • Procedure:

    • Plate and treat cells with SHP2 inhibitors as for other cellular assays.

    • Lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

    • Quantify the band intensities to determine the ratio of pERK to total ERK.

Conclusion and Future Directions

The development of allosteric SHP2 inhibitors represents a significant advancement in targeting the RAS-MAPK pathway. However, the emergence of resistance, particularly through on-target mutations, remains a clinical challenge. The data presented here underscores the need for continued research into next-generation SHP2 inhibitors with improved activity against known resistance mutations. Furthermore, combination strategies, such as co-targeting SHP2 with other nodes in the signaling pathway (e.g., MEK or KRAS G12C inhibitors), are being actively explored in clinical trials and may provide a means to overcome or delay the onset of resistance. Detailed characterization of the cross-resistance profiles of emerging SHP2 inhibitors will be critical for guiding their clinical development and for the implementation of personalized medicine strategies.

Migoprotafib in Solid Tumors: A Comparative Analysis of a Novel SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results of Migoprotafib, an investigational SHP2 inhibitor, with alternative therapies for advanced solid tumors. The content is structured to offer a clear overview of its performance, supported by available experimental data and detailed methodologies.

I. Overview of this compound

This compound is a potent and highly selective, orally bioavailable small-molecule inhibitor of Src homology-2 domain-containing phosphatase 2 (SHP2). SHP2 is a critical signaling node that promotes the RAS/MAPK signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell growth and proliferation. By stabilizing SHP2 in its inactive conformation, this compound aims to block this oncogenic signaling and inhibit tumor growth.[1][2][3] Preclinical studies have demonstrated its anti-tumor efficacy in various cancer models, including those with KRAS G12C mutations.

II. Clinical Trial Performance of this compound

A first-in-human, Phase Ia, open-label, multi-center, dose-escalation and expansion study of this compound was conducted in 56 heavily pretreated patients with locally advanced or metastatic solid tumors. The primary objectives were to assess safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity.

Efficacy in Advanced Solid Tumors

The best overall response observed with single-agent this compound was stable disease (SD) in 10 out of 56 patients (18%).[4][5] The primary cancer diagnoses for patients who achieved stable disease included non-small cell lung cancer (NSCLC), colon cancer, sarcoma, bladder cancer, cholangiocarcinoma, and melanoma.[5]

Safety and Tolerability

This compound was generally well-tolerated. The most frequently reported adverse events were diarrhea, peripheral edema, dyspnea, anemia, constipation, fatigue, increased aspartate aminotransferase, and decreased platelet count.[4][5] The maximum tolerated dose (MTD) was determined to be 100 mg once daily, and the recommended Phase II dose (RP2D) was established at 60 mg once daily based on an overall assessment of safety, PK, PD, and anti-tumor activity.[4]

Parameter This compound (Phase Ia)
Number of Patients 56
Tumor Types Advanced/Metastatic Solid Tumors
Best Overall Response Stable Disease (18%)
Maximum Tolerated Dose 100 mg once daily
Recommended Phase II Dose 60 mg once daily
Common Adverse Events Diarrhea, peripheral edema, dyspnea, anemia, constipation, fatigue, increased AST, decreased platelet count

III. Comparison with Alternative Therapies

The treatment landscape for advanced solid tumors is diverse and depends on the specific tumor type and its molecular characteristics. Here, we compare this compound with other SHP2 inhibitors in clinical development and the standard of care for two of the tumor types included in the this compound trial: KRAS G12C Non-Small Cell Lung Cancer (NSCLC) and advanced Colorectal Cancer.

A. Other SHP2 Inhibitors

Several other SHP2 inhibitors are currently in clinical development. The following table summarizes the available data for two notable examples, TNO155 and RMC-4630, as monotherapies in patients with advanced solid tumors.

Drug Trial Phase Number of Patients Tumor Types Key Efficacy Results (Monotherapy) Common Adverse Events
TNO155 Phase I118Advanced Solid Tumors (including colorectal, GIST, NSCLC)Stable Disease in 20% of patients.[6]Increased blood creatine phosphokinase, peripheral edema, diarrhea, acneiform dermatitis.[6]
RMC-4630 Phase I104RAS-addicted Solid Cancers1 Complete Response, 1 Partial Response, 1 unconfirmed Partial Response. Disease control rate of 61% in KRAS-mutant NSCLC.[1]Edema, diarrhea, fatigue, anemia, thrombocytopenia.[1]
B. Standard of Care and Emerging Therapies

The standard first-line treatment for metastatic NSCLC without actionable genomic alterations is often chemoimmunotherapy.[7] For patients with KRAS G12C-mutated NSCLC who have progressed on first-line therapy, targeted inhibitors have become the standard of care.

Treatment Mechanism of Action Objective Response Rate (ORR) Median Progression-Free Survival (PFS)
Sotorasib (KRAS G12C Inhibitor) Covalently binds to and inhibits KRAS G12C37.1%[8]6.8 months[9]
Adagrasib (KRAS G12C Inhibitor) Covalently binds to and inhibits KRAS G12C42.9%[9]6.5 months[8]

The standard of care for metastatic colorectal cancer (mCRC) typically involves combination chemotherapy regimens such as FOLFIRI (folinic acid, fluorouracil, and irinotecan) or FOLFOX (folinic acid, fluorouracil, and oxaliplatin), often in combination with a targeted agent.[10][11] For patients with KRAS wild-type tumors, anti-EGFR antibodies like cetuximab are a common choice.

Treatment Mechanism of Action Key Efficacy Results
FOLFIRI + Cetuximab (for KRAS wild-type) Chemotherapy + EGFR inhibitorSignificantly improved overall survival compared to FOLFIRI alone.[12]
FOLFIRI + Bevacizumab Chemotherapy + VEGF inhibitorAn effective first-line option for many patients with mCRC.[10]

IV. Experimental Protocols

The following are detailed methodologies for the key experiments cited in the Phase Ia trial of this compound.

A. Safety and Tolerability Assessment
  • Methodology: Adverse events (AEs) were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Dose-limiting toxicities (DLTs) were evaluated during the first cycle of treatment to determine the maximum tolerated dose (MTD). Tumor response was assessed by investigators using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[13]

B. Pharmacokinetic (PK) Analysis
  • Methodology: Serial blood samples were collected at predefined time points after single and multiple doses of this compound. Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2), were calculated using non-compartmental analysis.

C. Pharmacodynamic (PD) Analysis
  • Methodology: To assess the biological activity of this compound, the levels of phosphorylated ERK (pERK) in peripheral blood mononuclear cells (PBMCs) were measured as a biomarker of MAPK pathway inhibition. Blood samples were collected before and at various time points after this compound administration. PBMCs were isolated, and pERK levels were quantified using flow cytometry or a validated immunoassay. The percentage of pERK inhibition was calculated by comparing post-dose levels to pre-dose levels.[14][15]

V. Signaling Pathway and Experimental Workflow

The following diagrams illustrate the RAS/MAPK signaling pathway, highlighting the role of SHP2 and the inhibitory action of this compound, as well as a typical experimental workflow for a Phase I dose-escalation trial.

RAS_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 P SHP2 SHP2 RTK->SHP2 P SOS1 SOS1 GRB2->SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP GDP -> GTP RAS_GTP RAS-GTP (Active) RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Transcription Factors (e.g., Myc, AP-1) ERK->Transcription P Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation SHP2->RAS_GDP Activates SOS1 This compound This compound This compound->SHP2 Phase1_Workflow Start Patient Enrollment (Advanced Solid Tumors) Cohort1 Cohort 1 (Dose Level 1) Start->Cohort1 DLT_Eval1 DLT Evaluation Cohort1->DLT_Eval1 Dose_Escalate Dose Escalation DLT_Eval1->Dose_Escalate No DLTs Cohort_n Cohort 'n' (Dose Level 'n') Dose_Escalate->Cohort_n DLT_Eval_n DLT Evaluation Cohort_n->DLT_Eval_n DLT_Eval_n->Dose_Escalate No DLTs MTD_RP2D Determine MTD & RP2D DLT_Eval_n->MTD_RP2D DLTs Observed Expansion Expansion Cohort (at RP2D) MTD_RP2D->Expansion PK_PD_Safety PK, PD, Safety, Efficacy Analysis Expansion->PK_PD_Safety

References

A Comparative Analysis of the Pharmacokinetics of Migoprotafib and Other SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of Migoprotafib and other prominent SHP2 (Src homology-2 domain-containing phosphatase 2) inhibitors currently in clinical development. The data presented is compiled from publicly available clinical trial results and scientific publications, offering a valuable resource for researchers in the field of oncology and drug discovery.

Introduction to SHP2 Inhibition

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). It is a key component of the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers. By inhibiting SHP2, these novel therapeutic agents aim to block oncogenic signaling, thereby inhibiting tumor growth and proliferation. The pharmacokinetics of these inhibitors are a critical determinant of their clinical efficacy and safety profiles.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound and other selected SHP2 inhibitors.

ParameterThis compound (RLY-1971/GDC-1971)TNO155RMC-4630JAB-3068
Time to Max. Concentration (Tmax) ~0.5–2 hours[1][2]~1.1 hoursData not publicly availableData not publicly available
Half-life (T½) Effective half-life supports once-daily dosing[1][2]~34 hours (median)Data not publicly availableData not publicly available
Dose Proportionality Linear pharmacokinetics observed in the 10-75 mg dose rangeNear dose-proportional exposure at day 14Dose-dependent tumor growth suppression in preclinical modelsN/A
Recommended Phase II Dose (RP2D) 60 mg once daily[1][2]Not yet declared; various schedules under evaluationNot yet established; daily and intermittent schedules evaluatedN/A
Maximum Tolerated Dose (MTD) 100 mg once daily[1][2]Not yet establishedNot yet establishedN/A
Administration Oral, once daily[1][2]Oral, various schedules (daily, intermittent)Oral, daily and twice-weekly schedules evaluatedOral
Development Status Phase I/II clinical trials ongoingPhase I/II clinical trials ongoingPhase I/II clinical trials ongoingDevelopment discontinued

Key Observations

This compound is characterized by its rapid absorption and a half-life that accommodates a once-daily dosing regimen[1][2]. TNO155 also shows rapid absorption and has a longer half-life of approximately 34 hours, with various dosing schedules being explored in clinical trials. For RMC-4630, while specific human pharmacokinetic parameters such as Tmax and half-life are not yet publicly detailed, it is known to be orally bioavailable and is being investigated under both continuous and intermittent dosing schedules. JAB-3068, another oral SHP2 inhibitor, has had its development discontinued in favor of a next-generation compound from the same company.

Experimental Protocols

The pharmacokinetic data for these SHP2 inhibitors were primarily generated from Phase I, open-label, multicenter, dose-escalation, and expansion studies in adult patients with advanced solid tumors[2]. The general methodology for these studies is as follows:

1. Study Design: The studies typically follow a standard 3+3 dose-escalation design to determine the MTD and RP2D. Patients are enrolled in cohorts and receive escalating doses of the SHP2 inhibitor. Once the RP2D is determined, expansion cohorts may be enrolled to further evaluate safety, pharmacokinetics, and preliminary anti-tumor activity.

2. Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis are collected at pre-specified time points. A typical schedule for a first-in-human study of an oral agent would include:

  • Pre-dose (trough) on Day 1 of Cycle 1.

  • Multiple time points post-dose on Day 1 of Cycle 1 (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) to characterize the absorption and distribution phases.

  • Pre-dose samples on subsequent days and cycles to assess steady-state concentrations.

  • Additional sampling around the expected Tmax and during the elimination phase.

3. Bioanalytical Method: The concentration of the SHP2 inhibitor and its potential metabolites in plasma is quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This method provides the necessary sensitivity and selectivity for accurate measurement of drug concentrations in a complex biological matrix. The method is validated according to regulatory guidelines for accuracy, precision, linearity, and stability.

4. Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters determined include:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, which represents total drug exposure.

  • T½: Terminal elimination half-life.

  • CL/F: Apparent total clearance of the drug from plasma after oral administration.

  • Vz/F: Apparent volume of distribution.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of SHP2 in the RAS-MAPK signaling pathway and a general workflow for a first-in-human clinical trial of a SHP2 inhibitor.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Activates SOS SOS Grb2->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP  GEF activity SHP2->RAS_GDP Promotes GDP-GTP exchange via SOS RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor SHP2 Inhibitor (e.g., this compound) Inhibitor->SHP2 Inhibits

Caption: SHP2's role in the RAS-MAPK signaling pathway.

FIH_Trial_Workflow Patient_Recruitment Patient Recruitment (Advanced Solid Tumors) Dose_Escalation Dose Escalation (3+3 Design) Cohort 1 (Dose X) Patient_Recruitment->Dose_Escalation DLT_Assessment Dose Limiting Toxicity (DLT) Assessment (Cycle 1) Dose_Escalation->DLT_Assessment PK_PD_Sampling Pharmacokinetic (PK) & Pharmacodynamic (PD) Sampling Dose_Escalation->PK_PD_Sampling Next_Cohort Escalate to Next Dose Level Cohort 2 (Dose Y) DLT_Assessment->Next_Cohort If DLTs < 1/3 patients MTD_RP2D Determine MTD & RP2D DLT_Assessment->MTD_RP2D If DLTs >= 2/6 patients Next_Cohort->DLT_Assessment Expansion_Cohort Expansion Cohort at RP2D MTD_RP2D->Expansion_Cohort Further_Evaluation Further Evaluation of Safety, PK/PD, and Anti-Tumor Activity Expansion_Cohort->Further_Evaluation

Caption: Workflow of a First-in-Human (FIH) SHP2 Inhibitor Trial.

References

The Dawn of a New Therapeutic Avenue: Migoprotafib's Potential in BRAF-Mutant Colorectal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comparative Analysis of Migoprotafib Against a Backdrop of Current Standards of Care for BRAF-Mutant Colorectal Cancer

Researchers, scientists, and drug development professionals are closely watching the emerging landscape of therapies for BRAF-mutant colorectal cancer, a challenging subtype of the disease. While the current standard of care has shifted towards targeted therapy combinations, the novel SHP2 inhibitor, this compound, presents a promising new strategy. This guide provides an objective comparison of the preclinical rationale for this compound with the established efficacy of current treatments, supported by experimental data.

BRAF V600E mutations, present in approximately 8-12% of metastatic colorectal cancer (mCRC) cases, are associated with a poor prognosis.[1] The current therapeutic cornerstone for previously treated patients is the combination of a BRAF inhibitor, encorafenib, and an anti-EGFR antibody, cetuximab, a regimen validated by the pivotal BEACON CRC trial.[2][3][4][5] For first-line treatment, the BREAKWATER trial has established the triplet combination of encorafenib, cetuximab, and chemotherapy (mFOLFOX6) as a new standard of care, demonstrating significant survival benefits.[6][7][8][9]

This compound, a potent and highly selective SHP2 inhibitor, offers a distinct mechanistic approach.[10] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is constitutively activated in BRAF-mutant cancers.[1] Preclinical evidence suggests that inhibiting SHP2 can overcome adaptive resistance to BRAF inhibitors, a common challenge in treating this cancer. While direct clinical data for this compound in BRAF-mutant colorectal cancer is not yet available, studies with other SHP2 inhibitors have demonstrated promising anti-tumor activity in this setting, providing a strong rationale for its investigation.

Comparative Efficacy Data

The following tables summarize the efficacy of current standard-of-care treatments in BRAF V600E-mutant metastatic colorectal cancer, based on key clinical trials. A third table presents preclinical data for a representative SHP2 inhibitor in a BRAF-mutant colorectal cancer model, offering a glimpse into the potential efficacy of this compound.

Table 1: Efficacy of Second-Line Encorafenib plus Cetuximab (BEACON CRC Trial) [2][5]

EndpointEncorafenib + Cetuximab (n=220)Standard of Care (n=221)
Overall Survival (OS)9.3 months5.9 months
Progression-Free Survival (PFS)4.3 months1.5 months
Objective Response Rate (ORR)19.5%1.8%

Table 2: Efficacy of First-Line Encorafenib, Cetuximab, and mFOLFOX6 (BREAKWATER Trial) [8][9]

EndpointEncorafenib + Cetuximab + mFOLFOX6Standard of Care
Overall Survival (OS)30.3 months15.1 months
Progression-Free Survival (PFS)12.8 months7.1 months
Objective Response Rate (ORR)65.7%37.4%

Table 3: Preclinical Efficacy of SHP2 Inhibition in a BRAF V600E Colorectal Cancer Model

TreatmentCell Proliferation Inhibition
Encorafenib + BinimetinibModerate
Encorafenib + Binimetinib + TNO155 (SHP2 inhibitor)High

Data from clonogenic assays in BRAF V600E colorectal cancer cell lines.[1] "Moderate" and "High" are qualitative summaries of the observed effects.

Signaling Pathways and Mechanisms of Action

The constitutive activation of the MAPK pathway is a hallmark of BRAF-mutant colorectal cancer. The diagrams below illustrate the signaling cascade and the points of intervention for the compared therapies.

MAPK_Pathway_BRAF_Inhibition MAPK Pathway and BRAF/EGFR Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates BRAF_V600E BRAF V600E RAS->BRAF_V600E Activates MEK MEK BRAF_V600E->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Cetuximab Cetuximab Cetuximab->EGFR Inhibits Encorafenib Encorafenib Encorafenib->BRAF_V600E Inhibits

Caption: MAPK pathway activation in BRAF-mutant CRC and points of inhibition by Encorafenib and Cetuximab.

SHP2_Inhibition_Mechanism Mechanism of SHP2 Inhibition with this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_resistance Resistance to BRAF inhibition RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activates RAS RAS SHP2->RAS Activates BRAF_V600E BRAF V600E RAS->BRAF_V600E Activates MEK MEK BRAF_V600E->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes This compound This compound This compound->SHP2 Inhibits RTK_upregulation RTK Upregulation RTK_upregulation->SHP2 Activates BRAF_inhibitor BRAF Inhibitor BRAF_inhibitor->RTK_upregulation Induces

Caption: this compound inhibits SHP2, a key node in the MAPK pathway, potentially overcoming resistance.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key clinical trials and a representative preclinical study.

BEACON CRC Clinical Trial Protocol
  • Study Design: A multicenter, randomized, open-label, phase III trial.[2][11]

  • Patient Population: Patients with BRAF V600E-mutant mCRC who had progressed after one or two prior regimens.[2][4]

  • Treatment Arms:

    • Triplet arm: Encorafenib (300 mg once daily), binimetinib (45 mg twice daily), and cetuximab (400 mg/m² initial dose, then 250 mg/m² weekly).[2]

    • Doublet arm: Encorafenib (300 mg once daily) and cetuximab (400 mg/m² initial dose, then 250 mg/m² weekly).

    • Control arm: Investigator's choice of irinotecan plus cetuximab or FOLFIRI plus cetuximab.[2]

  • Primary Endpoints: Overall survival (OS) and objective response rate (ORR) for the triplet combination versus the control arm.[3]

  • Assessments: Tumor assessments were performed every 8 weeks.

BREAKWATER Clinical Trial Protocol
  • Study Design: An open-label, multicenter, randomized, phase 3 study.[6][8][12]

  • Patient Population: Previously untreated patients with BRAF V600E-mutant mCRC.[6][8]

  • Treatment Arms:

    • Experimental Arm: Encorafenib, cetuximab, and mFOLFOX6.[8][9]

    • Control Arm: Standard of care chemotherapy (mFOLFOX6 or FOLFIRI) with or without bevacizumab.[8]

  • Primary Endpoints: Progression-free survival (PFS) and objective response rate (ORR).[8]

  • Assessments: Tumor response was evaluated by blinded independent central review.[8]

Preclinical Clonogenic Assay for SHP2 Inhibition
  • Cell Lines: BRAF V600E-mutant colorectal cancer cell lines (e.g., RKO, HT29).[1]

  • Treatment: Cells were treated with encorafenib and binimetinib, with or without the SHP2 inhibitor TNO155.

  • Methodology: Cells were seeded at a low density and allowed to form colonies over a period of approximately two weeks. Colonies were then stained and counted to assess the long-term proliferative capacity of the cells under different treatment conditions.

  • Endpoint: The number and size of colonies formed, indicating the degree of cell proliferation inhibition.[1]

Future Directions and Conclusion

The treatment paradigm for BRAF-mutant colorectal cancer is rapidly evolving. The success of targeted therapies like encorafenib and cetuximab has significantly improved patient outcomes. This compound, with its distinct mechanism of action as a SHP2 inhibitor, represents a promising new frontier. Preclinical data strongly suggest that combining SHP2 inhibition with existing BRAF-targeted therapies could be a powerful strategy to overcome resistance and further enhance anti-tumor efficacy. As this compound progresses through clinical development, its potential to reshape the treatment landscape for this challenging cancer will become clearer. Continued research and clinical trials are essential to validate these preclinical findings and bring new hope to patients with BRAF-mutant colorectal cancer.

References

Safety Operating Guide

Navigating the Safe Disposal of Migoprotafib: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the dynamic field of drug development, the proper handling and disposal of investigational compounds like Migoprotafib are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard practices for hazardous pharmaceutical waste management.

This compound, an inhibitor of the MAPK/ERK signaling pathway with antitumor activity, requires careful handling due to its potential hazards.[1] Adherence to these guidelines will help mitigate risks to personnel and the environment.

Hazard Profile of this compound

Understanding the hazard profile of a compound is the first step in safe handling and disposal. The following table summarizes the key hazards associated with substances of a similar nature, as specific data for this compound may be limited. General safety data sheets for hazardous research compounds indicate the following potential risks:

Hazard CategoryClassificationPrecautionary Statement Codes
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects

Data derived from general safety data sheets for hazardous chemical compounds used in research.

Step-by-Step Disposal Protocol for this compound

The following protocol is a comprehensive guide for the proper disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE:

  • Double chemotherapy gloves[2]

  • Safety goggles or a face shield

  • A lab coat

  • Respiratory protection, especially when handling powders outside of a certified chemical fume hood

2. Waste Segregation: Proper segregation of waste is critical. Do not mix this compound waste with general laboratory or biohazardous waste.[2]

  • Solid Waste: This includes unused or expired this compound powder, contaminated gloves, bench paper, and empty vials.

    • Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be black for RCRA (Resource Conservation and Recovery Act) hazardous waste.[2]

  • Liquid Waste: This includes solutions containing this compound.

    • Collect all liquid waste in a dedicated, sealed, and shatter-resistant container. The container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound" and its concentration.

  • Sharps Waste: This includes needles and syringes used for preparing or administering this compound solutions.

    • If a syringe is completely empty with no visible residual drug, it can be disposed of in a red sharps container.[2]

    • If the syringe contains any residual volume of the drug, it must be disposed of as hazardous chemical waste in a designated black bulk waste container.[2] Do not recap needles.

3. Container Labeling and Storage: All waste containers must be properly labeled with a hazardous waste tag that includes:

  • The words "Hazardous Waste"

  • The full chemical name (this compound)

  • The concentration and quantity of the waste

  • The date the waste was first added to the container

  • The associated hazards (e.g., Toxic, Environmental Hazard)

Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general lab traffic.

4. Final Disposal: The final disposal of this compound waste must be handled by a certified hazardous waste management vendor.

  • Arrange for a pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[2]

  • Do not dispose of this compound waste down the drain or in the regular trash.[3][4] Flushing of pharmaceuticals is generally discouraged to prevent environmental contamination.[3][5]

5. Spill Management: In the event of a spill, immediately alert others in the area.

  • For small spills, use a chemical spill kit to absorb the material. Wear appropriate PPE during cleanup.

  • For larger spills, evacuate the area and contact your institution's EHS for assistance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Migoprotafib_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_containment Containment cluster_final Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Powder, Contaminated PPE) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Sharps Waste (Needles, Syringes) waste_type->sharps Sharps solid_container Black RCRA Waste Container solid->solid_container liquid_container Sealed Liquid Waste Container liquid->liquid_container sharps_container Black Bulk Waste Container sharps->sharps_container label_store Label & Store in SAA solid_container->label_store liquid_container->label_store sharps_container->label_store ehs_pickup Arrange EHS Pickup label_store->ehs_pickup incineration Incineration by Licensed Vendor ehs_pickup->incineration

Caption: this compound waste disposal workflow.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and minimizing environmental impact. Always consult your institution's specific waste management policies and your compound's Safety Data Sheet (SDS) for the most accurate and detailed guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.